7-Chloro-1,8-naphthyridin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSABLAUDROJKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)C=CN2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704799 | |
| Record name | 7-Chloro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286411-21-0, 286411-19-6 | |
| Record name | 7-Chloro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1,8-naphthyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of 7-Chloro-1,8-naphthyridin-4(1H)-one
An In-depth Technical Guide to 7-Chloro-1,8-naphthyridin-4(1H)-one: A Cornerstone Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive scientific overview of 7-Chloro-1,8-naphthyridin-4(1H)-one, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The 1,8-naphthyridine core is a privileged scaffold, forming the basis of numerous therapeutic agents. This document elucidates the chemical structure, physicochemical properties, robust synthetic methodologies, and detailed spectroscopic characterization of the title compound. Furthermore, it explores its chemical reactivity and derivatization potential, highlighting its pivotal role as a key intermediate in the synthesis of advanced bioactive molecules, particularly in the pursuit of novel anti-infective and anticancer agents. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this versatile chemical building block.
Introduction: The Significance of the 1,8-Naphthyridine Core
Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with the 1,8-naphthyridine scaffold holding a particularly esteemed position.[1] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with a multitude of biological targets. This versatility has led to the development of a wide array of drugs with diverse therapeutic applications. The first commercially successful drug from this class, Nalidixic acid, was an antibacterial agent that functioned as a DNA gyrase inhibitor.[2][3] Subsequent structural modifications, particularly the introduction of fluorine and other substituents, have given rise to highly potent fluoroquinolone antibiotics like enoxacin and gemifloxacin.[2]
Beyond its established antibacterial prowess, the 1,8-naphthyridine nucleus has demonstrated a remarkable spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, analgesic, and potent CNS-modulating effects.[1][2][4] Derivatives have been investigated as cannabinoid receptor ligands, protein kinase inhibitors, and agents for treating neurodegenerative diseases.[4][5][6]
Within this important class of compounds, 7-Chloro-1,8-naphthyridin-4(1H)-one (CAS No. 286411-19-6) emerges as a critical synthetic intermediate.[3] Its structure features two key points for chemical elaboration: the reactive chlorine atom at the 7-position, which is primed for nucleophilic substitution, and the lactam nitrogen at the 1-position, which can be readily alkylated or arylated. These features make it an ideal starting point for constructing libraries of novel compounds in the ongoing search for next-generation therapeutics.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is a prerequisite for its effective use in research and development. This section details the structural and physical characteristics of 7-Chloro-1,8-naphthyridin-4(1H)-one.
Chemical Structure
The molecule consists of a fused bicyclic system where a pyridine ring is fused to a pyridinone ring.
Caption: Chemical structure of 7-Chloro-1,8-naphthyridin-4(1H)-one.
Physicochemical Data Summary
The following table summarizes key identifiers and computed properties for the title compound. Experimental data such as melting point and solubility are not widely reported and should be determined empirically.
| Property | Value | Source |
| IUPAC Name | 7-chloro-1H-1,8-naphthyridin-4-one | [3] |
| Synonym(s) | 7-chloro-1,4-dihydro-1,8-naphthyridin-4-one | [7] |
| CAS Number | 286411-19-6 | [3][7] |
| Molecular Formula | C₈H₅ClN₂O | [7] |
| Molecular Weight | 180.59 g/mol | [7] |
| Topological Polar Surface Area (TPSA) | 45.75 Ų | [7] |
| LogP (Computed) | 1.5765 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Storage Conditions | Sealed in dry, Room Temperature | [3] |
Synthesis and Mechanistic Insights
The synthesis of the 1,8-naphthyridin-4(1H)-one core is well-established, with the Gould-Jacobs reaction being a classical and reliable method. This approach involves the reaction of an aniline (or amino-pyridine) with a malonic acid derivative, followed by thermal cyclization. The choice of a high-boiling point solvent like diphenyl ether or Dowtherm A for the cyclization step is critical; the high temperature is necessary to overcome the activation energy for the intramolecular condensation that forms the pyridinone ring.
Proposed Synthetic Workflow
A plausible and efficient synthesis of 7-Chloro-1,8-naphthyridin-4(1H)-one starts from 2-amino-6-chloropyridine.
Caption: Proposed synthetic workflow for 7-Chloro-1,8-naphthyridin-4(1H)-one.
Experimental Protocol (Illustrative)
The following protocol is a representative, self-validating system for the synthesis.
-
Step 1: Condensation.
-
In a round-bottom flask equipped with a condenser, combine 2-amino-6-chloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 120-130°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.
-
Causality: This step forms the key enamine intermediate. The temperature is sufficient to drive the reaction forward by eliminating ethanol, without causing premature cyclization.
-
Allow the mixture to cool. The intermediate often crystallizes upon cooling and can be purified by recrystallization from ethanol.
-
-
Step 2: Thermal Cyclization.
-
Add the intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A in a flask fitted with a distillation head.
-
Heat the solution to approximately 250°C. Ethanol will distill off as the cyclization proceeds.
-
Maintain the temperature for 30-60 minutes. Monitor by TLC for the formation of the cyclized product.
-
Causality: The high temperature provides the necessary energy for the intramolecular Friedel-Crafts-type acylation, forming the pyridinone ring.
-
Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product. Filter and wash the solid.
-
-
Step 3: Hydrolysis and Decarboxylation.
-
Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester.
-
Cool the solution and carefully acidify with concentrated hydrochloric acid.
-
Gently heat the acidified mixture to 80-90°C to facilitate decarboxylation, which is often visible as gas evolution (CO₂).
-
Causality: The basic hydrolysis saponifies the ester to a carboxylate salt. Subsequent acidification protonates the carboxylate and catalyzes the loss of CO₂, a classic reaction for β-keto acids (or their vinylogous equivalents).
-
Cool the mixture in an ice bath. The final product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Spectroscopic and Structural Characterization
Structural confirmation relies on a combination of spectroscopic techniques. The data presented here are predictive, based on the known effects of the compound's functional groups and comparison with similar structures.[8][9]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~12.0-13.0 (br s, 1H, N1-H), ~8.5 (d, 1H, H-2), ~8.0 (d, 1H, H-5), ~7.5 (d, 1H, H-6), ~6.5 (d, 1H, H-3). Chemical shifts are in DMSO-d₆ relative to TMS. The N-H proton is typically broad. Protons H-2 and H-5 are deshielded by adjacent nitrogen atoms and the carbonyl group. |
| ¹³C NMR | δ (ppm): ~175 (C4, carbonyl), ~155-160 (C7, C8a), ~140-145 (C2, C5), ~110-120 (C4a, C6), ~105 (C3). The carbonyl carbon (C4) is the most downfield signal. Carbons attached to nitrogen (C7, C8a, C2) also appear at a lower field. |
| IR Spectroscopy | ν (cm⁻¹): 3100-2900 (N-H stretch, broad), 1660-1680 (C=O stretch, amide), 1610-1580 (C=C and C=N ring stretches), ~700-800 (C-Cl stretch). The strong carbonyl absorption is a key diagnostic feature.[10][11] |
| Mass Spectrometry | m/z: Molecular ion (M⁺) peak at 180. A characteristic M+2 peak at 182 with ~1/3 the intensity of the M⁺ peak, confirming the presence of one chlorine atom. Key fragment ions would correspond to the loss of CO (m/z 152) and/or Cl (m/z 145).[12] |
Chemical Reactivity and Derivatization Potential
The synthetic value of 7-Chloro-1,8-naphthyridin-4(1H)-one lies in its predictable and versatile reactivity, providing access to a vast chemical space for drug discovery.
Caption: From scaffold to mechanism of action for antibacterial agents.
The derivatization of the 7-chloro group is central to this activity. For instance, the synthesis of Gemifloxacin, a potent fluoroquinolone antibiotic, relies on intermediates structurally related to the title compound. [13][14]Similarly, the anxiolytic agent Pagoclone utilizes a 7-chloro-1,8-naphthyridine fragment as a key part of its structure, demonstrating the scaffold's utility beyond anti-infectives. [15]Research has shown that substitutions at this position can lead to compounds with potent activity against multi-drug resistant bacterial strains and various cancer cell lines. [16][17][18]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Classification: This chemical is considered hazardous. It may cause skin and serious eye irritation and may be harmful if inhaled or swallowed. [19][20]* Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust or creating aerosols.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. [3]* Decomposition: Hazardous decomposition products upon thermal degradation can include carbon oxides, nitrogen oxides, and hydrogen chloride gas. [19] Researchers must consult the specific Safety Data Sheet (SDS) for this compound before use.
Conclusion
7-Chloro-1,8-naphthyridin-4(1H)-one is more than just a chemical compound; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its well-defined structure, predictable reactivity, and direct lineage to a host of biologically active molecules establish it as a high-value scaffold for drug discovery. The strategic importance of the 7-chloro substituent as a handle for chemical modification cannot be overstated, as it provides a direct route to novel derivatives with potentially enhanced potency, selectivity, and pharmacokinetic profiles. As the challenges of drug-resistant pathogens and complex diseases continue to grow, the intelligent application of cornerstone intermediates like 7-Chloro-1,8-naphthyridin-4(1H)-one will remain essential for the development of the next generation of life-saving therapeutics.
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A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).
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QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research - MedNexus.
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Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega - ACS Publications.
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7-Chloro-1,8-naphthyridin-4(1H)-one. ChemScene.
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
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Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. PubMed.
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Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. PubMed.
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Pagoclone. Wikipedia.
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1,8-Naphthyridine synthesis. Organic Chemistry Portal.
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1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI.
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7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Ossila.
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A Mild Synthesis of Substituted 1,8-Naphthyridines. The Royal Society of Chemistry.
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1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry.
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7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-n[15][21]aphthyridine-3-carboxylic Acid. Santa Cruz Biotechnology.
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1H NMR spectrum of Compound 32. The Royal Society of Chemistry.
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC.
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7-Chloro-1,8-naphthyridin-4(1H)-one. Benchchem.
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Biological Activity of Naturally Derived Naphthyridines. PMC - NIH.
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7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid Safety Data Sheets. Echemi.
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Naphthyridines. AMERICAN ELEMENTS®.
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Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH.
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
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SAFETY DATA SHEET. Fisher Scientific.
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7-Chloro-4-hydroxyquinoline. PubChem - NIH.
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7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (C14H9ClN2O). PubChemLite.
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Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. PubMed.
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7-Methyl-1,8-naphthyridin-4(1H)-one. PubChem.
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7-Chloro-4-oxo-1-thiazol-2-yl-1,4-dihydro-n[15][21]aphthyridine-3-carboxylic acid ethyl ester. Sigma-Aldrich.
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7-Chloro-1,8-naphthyridin-2-amine. SIELC Technologies.
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Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate.
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ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b]N[15][21]APHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b].[15][21] Revue Roumaine de Chimie.
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Solubility profile of 7-Chloro-1,8-naphthyridin-4(1H)-one in organic solvents
An In-Depth Technical Guide to Determining the Solubility Profile of 7-Chloro-1,8-naphthyridin-4(1H)-one in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 7-Chloro-1,8-naphthyridin-4(1H)-one, a key heterocyclic scaffold in medicinal chemistry.[4][5] We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of the resulting data. This document is structured to empower researchers with the necessary tools to generate a robust and reliable solubility profile for this compound in a range of organic solvents.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3][6] Among these properties, solubility is a cornerstone, directly influencing a drug's absorption and, consequently, its bioavailability.[1][7] For a compound like 7-Chloro-1,8-naphthyridin-4(1H)-one, which belongs to the versatile 1,8-naphthyridine class of compounds known for their diverse biological activities, understanding its solubility is paramount.[8][9] An adequate solubility profile is essential for:
-
Formulation Development: Enabling the creation of viable dosage forms (e.g., oral solids, injectables).[2][6]
-
Pharmacokinetic Profiling: Ensuring sufficient drug concentration at the target site to elicit a therapeutic effect.[7]
-
Toxicological Assessments: Allowing for accurate dosing in preclinical studies.[2]
This guide will provide a systematic approach to characterizing the solubility of 7-Chloro-1,8-naphthyridin-4(1H)-one across a spectrum of organic solvents, which is crucial for various stages of drug development, including synthesis, purification, and formulation.[10]
Theoretical Considerations: Factors Influencing Solubility
The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline.[11][12] For 7-Chloro-1,8-naphthyridin-4(1H)-one (Molecular Formula: C₈H₅ClN₂O, Molecular Weight: 180.59 g/mol ), its solubility in various organic solvents will be dictated by several factors.[13]
Physicochemical Properties of 7-Chloro-1,8-naphthyridin-4(1H)-one
The structure of 7-Chloro-1,8-naphthyridin-4(1H)-one features both polar and non-polar characteristics:
-
Polar Moieties: The presence of the amide group (-C(=O)NH-) and the nitrogen atoms in the naphthyridine ring allows for hydrogen bonding.[13]
-
Non-Polar Moieties: The aromatic rings and the chloro-substituent contribute to its lipophilicity.[13]
This amphiphilic nature suggests that its solubility will vary significantly with the polarity of the organic solvent.
Properties of Organic Solvents
The choice of organic solvents for solubility screening should cover a range of polarities, hydrogen bonding capabilities, and dielectric constants. A suggested panel of solvents is presented in the table below.
| Solvent Class | Examples | Expected Interaction with 7-Chloro-1,8-naphthyridin-4(1H)-one |
| Protic Polar | Methanol, Ethanol | High potential for hydrogen bonding with the amide and ring nitrogens, likely leading to good solubility. |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Capable of dipole-dipole interactions and may accept hydrogen bonds. DMSO is a powerful solvent for many organic compounds.[14] |
| Non-Polar | Toluene, Hexane | Limited potential for favorable interactions beyond van der Waals forces, suggesting lower solubility. |
| Intermediate | Acetone, Ethyl Acetate | Possess both polar and non-polar characteristics, offering a moderate solubility potential. |
Temperature
Temperature is another critical factor influencing solubility.[15] For most solids, solubility increases with temperature as the dissolution process is often endothermic.[15] Therefore, conducting solubility studies at controlled temperatures is essential for reproducibility.
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium solubility of a compound is best determined using the shake-flask method, which is considered the gold standard for its reliability.[16][17][18] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.
Workflow for Solubility Determination
The overall workflow for determining the solubility of 7-Chloro-1,8-naphthyridin-4(1H)-one is depicted below.
Figure 1: Workflow for the shake-flask solubility determination.
Detailed Step-by-Step Protocol
Materials:
-
7-Chloro-1,8-naphthyridin-4(1H)-one (purity ≥98%)[13]
-
Selected organic solvents (HPLC grade or equivalent)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Standards: Prepare a stock solution of 7-Chloro-1,8-naphthyridin-4(1H)-one in a suitable solvent (e.g., DMSO or methanol) at a known concentration. Use this stock to prepare a series of calibration standards.
-
Sample Preparation:
-
Add an excess amount of 7-Chloro-1,8-naphthyridin-4(1H)-one to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[16]
-
Agitate the samples at a consistent speed for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[16] Preliminary experiments can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the vial and collect the supernatant or filter the solution using a chemically resistant syringe filter.
-
-
Analysis:
-
Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
Construct a calibration curve from the standard solutions.
-
Use the calibration curve to determine the concentration of 7-Chloro-1,8-naphthyridin-4(1H)-one in the diluted supernatant.
-
Calculate the solubility by accounting for the dilution factor. Express the results in appropriate units (e.g., mg/mL, µg/mL, or M).
-
Data Presentation and Interpretation
The solubility data for 7-Chloro-1,8-naphthyridin-4(1H)-one should be presented in a clear and concise manner to facilitate comparison across different solvents.
Tabulated Solubility Data
| Solvent | Solvent Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Methanol | 5.1 | [Experimental Value] | [Experimental Value] |
| Ethanol | 4.3 | [Experimental Value] | [Experimental Value] |
| Acetone | 5.1 | [Experimental Value] | [Experimental Value] |
| Acetonitrile | 5.8 | [Experimental Value] | [Experimental Value] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Value] | [Experimental Value] |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Experimental Value] |
| Toluene | 2.4 | [Experimental Value] | [Experimental Value] |
| n-Hexane | 0.1 | [Experimental Value] | [Experimental Value] |
Interpreting the Solubility Profile
The obtained solubility profile will provide valuable insights into the physicochemical properties of 7-Chloro-1,8-naphthyridin-4(1H)-one.
-
High Solubility in Polar Protic Solvents (Methanol, Ethanol): This would confirm the importance of hydrogen bonding interactions for the solvation of the molecule.
-
Good Solubility in Aprotic Polar Solvents (DMSO, Acetonitrile): This would indicate that dipole-dipole interactions also play a significant role.
-
Low Solubility in Non-Polar Solvents (Toluene, Hexane): This would be expected given the polar nature of the amide group and the naphthyridine core.
This information is crucial for selecting appropriate solvents for synthesis, purification (e.g., crystallization), and the development of formulations.[11]
Conclusion
Determining the solubility profile of 7-Chloro-1,8-naphthyridin-4(1H)-one in a range of organic solvents is a fundamental step in its development as a potential therapeutic agent. The methodologies outlined in this guide, centered around the robust shake-flask method, provide a clear path for researchers to generate accurate and reproducible solubility data. A thorough understanding of the solubility characteristics will enable informed decisions in subsequent stages of drug development, ultimately increasing the probability of success for this promising compound.
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History and discovery of antibacterial naphthyridin-4-one analogs
An In-depth Technical Guide to the History and Discovery of Antibacterial Naphthyridin-4-one Analogs
Executive Summary
The discovery of the naphthyridin-4-one scaffold represents a pivotal moment in the history of antibacterial chemotherapy. What began as an accidental laboratory finding in the early 1960s blossomed into one of the most clinically significant classes of synthetic antibiotics: the quinolones. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the history, discovery, and scientific evolution of these critical therapeutic agents. We will explore the serendipitous discovery of the progenitor compound, nalidixic acid, elucidate its mechanism of action at a molecular level, detail the structure-activity relationship (SAR) studies that transformed a narrow-spectrum agent into broad-spectrum therapeutic powerhouses, and provide foundational experimental protocols for their synthesis and evaluation. This document is structured to provide not just a historical account, but a field-proven perspective on the causality behind the scientific advancements in this enduring class of antibacterials.
The Serendipitous Discovery: A Byproduct of Antimalarial Research
The story of the quinolone antibiotics begins not with a targeted search for antibacterials, but as a fortunate accident during the synthesis of the antimalarial drug, chloroquine. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were investigating derivatives of chloroquine when they isolated a chemical byproduct from a distillation process.[1][2] This impurity, identified as 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid, was named nalidixic acid .[3]
Subsequent testing revealed that this novel compound possessed unexpected antibacterial properties.[4] Although its activity was modest and largely confined to Gram-negative bacteria, it showed particular efficacy against pathogens responsible for urinary tract infections (UTIs).[3][5][6] Following its discovery, nalidixic acid was introduced into clinical practice in 1967 under trade names like NegGram, marking the birth of a completely new class of synthetic antibiotics.[5][7] This discovery underscores a crucial lesson in drug development: serendipity, coupled with keen observation, can open entirely new therapeutic avenues. The initial lead, though imperfect, provided the foundational scaffold upon which decades of medicinal chemistry would build.[8]
Naphthyridinone vs. Quinolone: A Structural Clarification
While nalidixic acid is universally recognized as the predecessor of all quinolone antibiotics, it is, in a strict chemical sense, a naphthyridone.[1][5] The distinction lies in the core bicyclic ring structure:
-
Naphthyridinones , like nalidixic acid, contain a 1,8-naphthyridine nucleus, which features two nitrogen atoms in the fused ring system.[2]
-
Quinolones possess a quinoline nucleus, which contains only a single nitrogen atom.
Despite this structural difference, the shared mechanism of action and the 4-oxo-3-carboxy pharmacophore have led to the common practice of grouping them together.[8] The term "quinolones" is now broadly used to encompass both the original naphthyridinones and the true quinolone analogs that followed.[8] The development journey quickly demonstrated that both scaffolds could serve as effective platforms for antibacterial agents.
Mechanism of Action: A Lethal Interference with DNA Topology
Naphthyridin-4-one analogs exert their bactericidal effect by targeting two essential bacterial enzymes known as type II topoisomerases: DNA gyrase and topoisomerase IV .[9][10] These enzymes are critical for managing the complex topology of bacterial DNA during replication, transcription, and repair.[11] Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, providing a basis for the selective toxicity of these drugs against bacteria.[1]
The core mechanism involves the following steps:
-
Enzyme Binding: The drug molecule enters the bacterial cell, often through porin channels, and binds to the topoisomerase enzyme.[1]
-
Formation of a Ternary Complex: The drug intercalates between the DNA base pairs at the point of cleavage, stabilizing a transient state where the enzyme is covalently linked to the cleaved DNA strands. This forms a stable drug-enzyme-DNA ternary complex.[9][10]
-
Inhibition of DNA Religation: By stabilizing this complex, the drug prevents the topoisomerase from resealing the double-strand DNA break it created.[4]
-
Replication Fork Arrest & Cell Death: The accumulation of these stalled cleavage complexes acts as a physical barrier to the DNA replication machinery.[10] This leads to the arrest of DNA synthesis, the induction of the SOS response, and ultimately, cell death.[11]
In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the main site of action.[]
Caption: Mechanism of action of naphthyridin-4-one antibiotics.
The Evolution of a Scaffold: Structure-Activity Relationship (SAR)
The initial limitations of nalidixic acid—its narrow spectrum, modest potency, and rapid development of resistance—drove extensive medicinal chemistry efforts.[7] Over 10,000 analogs have been synthesized since its discovery, leading to a deep understanding of the structure-activity relationship (SAR) of the naphthyridinone/quinolone core.[1][13]
| Position | Modification | Impact on Activity | Key Examples |
| N-1 | Small alkyl (e.g., ethyl, cyclopropyl) | Essential for gyrase binding and antibacterial potency. Cyclopropyl often enhances potency. | Nalidixic acid (ethyl), Ciprofloxacin (cyclopropyl) |
| C-3 | Carboxylic Acid | Critical for activity. It, along with the C-4 keto group, binds to the DNA gyrase.[4] | All clinically relevant quinolones |
| C-5 | Amino, Methyl | Can enhance Gram-positive activity but may be associated with phototoxicity or QTc prolongation. | Sparfloxacin |
| C-6 | Fluorine | Pivotal discovery . Dramatically increases gyrase inhibition and broadens the spectrum to include Gram-positive bacteria. Defines the fluoroquinolones .[14] | Norfloxacin, Ciprofloxacin |
| C-7 | Piperazine or other cyclic amines | Greatly enhances spectrum (especially against Pseudomonas aeruginosa), potency, and pharmacokinetic properties.[2] | Ciprofloxacin, Levofloxacin |
| C-8 | Methoxy, Halogen | A methoxy group can increase activity and reduce resistance development. An 8-aza (naphthyridine) can increase adverse events.[2][14] | Moxifloxacin (methoxy) |
The systematic modification of this scaffold, particularly the addition of a fluorine atom at C-6 and a piperazine ring at C-7, transformed the original lead into highly potent, broad-spectrum antibiotics that became mainstays of clinical practice.[2][14]
Key Experimental Protocols
Trustworthy and reproducible experimental data are the bedrock of drug discovery. The following protocols outline foundational methodologies for the synthesis and evaluation of novel naphthyridin-4-one analogs.
Representative Synthesis: Gould-Jacobs Reaction Pathway
A common and versatile method for constructing the 4-oxo-1,8-naphthyridine core is an adaptation of the Gould-Jacobs reaction. This involves the condensation of an aminopyridine with a malonic acid derivative, followed by thermal cyclization and subsequent alkylation.
Step-by-Step Methodology:
-
Condensation: React 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate (EMME).
-
In a round-bottom flask, combine equimolar amounts of the aminopyridine and EMME.
-
Heat the mixture at 100-120°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to allow the intermediate product, a diethyl aminomethylenemalonate derivative, to crystallize. Recrystallize from ethanol.
-
-
Thermal Cyclization: Heat the intermediate from Step 1 in a high-boiling point solvent like Dowtherm A or mineral oil.
-
Add the intermediate to the solvent and heat to approximately 240-250°C for 30-60 minutes.
-
The cyclization results in the formation of the ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
-
Saponification: Hydrolyze the ester to the crucial carboxylic acid.
-
Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 1-2 hours until a clear solution is formed.
-
Cool the solution and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.
-
The carboxylic acid product precipitates and can be collected by filtration, washed with water, and dried.
-
-
N-Alkylation: Introduce the substituent at the N-1 position.
-
Suspend the carboxylic acid from Step 3 in a suitable solvent like dimethylformamide (DMF).
-
Add a base, such as potassium carbonate, followed by the desired alkylating agent (e.g., ethyl iodide).
-
Heat the mixture at 60-80°C for several hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water to precipitate the final product, which is the N-alkylated naphthyridin-4-one analog (e.g., nalidixic acid).
-
Collect the product by filtration and purify by recrystallization.
-
Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Typical concentration ranges might be 64 µg/mL down to 0.06 µg/mL.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Experimental workflow for MIC determination via broth microdilution.
The Challenge of Resistance
The extensive use of quinolone antibiotics has inevitably led to the emergence of bacterial resistance, which compromises their clinical utility.[10] Understanding these mechanisms is critical for the development of next-generation agents. The primary modes of resistance are:
-
Target-Site Mutations: Single point mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC) are the most common mechanism.[9][] These mutations alter the drug-binding site, reducing the affinity of the antibiotic for its target.
-
Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of the drug by either decreasing its uptake (e.g., through mutations in porin proteins) or by actively pumping it out using multidrug-resistant (MDR) efflux pumps.[10][11]
-
Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids. The qnr genes, for example, encode proteins that protect the target topoisomerases from the action of quinolones.[9][10]
Conclusion and Future Perspectives
The journey from the accidental discovery of nalidixic acid to the rational design of modern fluoroquinolones is a testament to the power of medicinal chemistry and microbiology. The 1,8-naphthyridin-4-one core provided a remarkably versatile scaffold that, through decades of research, yielded some of the most important antibacterial agents in the physician's armamentarium. While the rise of resistance presents a formidable challenge, the foundational knowledge of this class's mechanism and SAR continues to guide the search for novel analogs. Future research will focus on designing compounds that can evade existing resistance mechanisms, perhaps by binding to alternative sites on the topoisomerase enzymes or by possessing dual-targeting capabilities.[15] The legacy of nalidixic acid is not just the drugs it spawned, but the enduring scientific principles of discovery, optimization, and adaptation that it exemplifies.
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Ravindranath, K., & Reddy, K. R. (2013). SYNTHESIS OF SOME NEWER NALIDIXIC ACID DERIVATIVES AS POTENT ANTIMICROBIAL AGENTS. Research and Reviews: A Journal of Pharmaceutical Science, 4(1), 1-5. [Link]
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Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2407-2412. [Link]
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Crumplin, G. C., & Smith, J. T. (1975). Nalidixic Acid: an Antibacterial Paradox. Antimicrobial Agents and Chemotherapy, 8(3), 251-261. [Link]
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Domagala, J. M., et al. (1992). Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 35(3), 478-485. [Link]
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Metabolic Stability of 1,8-Naphthyridine Rings in Drug Discovery: A Senior Application Scientist's Guide
An In-Depth Technical Guide
The 1,8-naphthyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of molecules with a vast spectrum of biological activities.[1][2][3] From the foundational antibacterial agent, nalidixic acid, discovered in 1962, to contemporary agents targeting cancer, viruses, and neurological disorders, this nitrogen-containing heterocycle is a versatile tool for drug designers.[1][2][3][4][5][6] However, the very features that make the 1,8-naphthyridine ring attractive—its rigid structure, hydrogen bonding capabilities, and ability to modulate physicochemical properties—also present distinct challenges in drug metabolism.
Understanding and engineering the metabolic stability of these compounds is paramount for successful drug development.[7][8][9][10] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, dooming an otherwise promising drug candidate. This guide provides a comprehensive overview of the metabolic liabilities of the 1,8-naphthyridine core, details robust experimental protocols for its assessment, and outlines field-proven strategies to enhance its stability, ensuring that researchers can navigate these challenges with confidence.
The Metabolic Gauntlet: Key Pathways for 1,8-Naphthyridine Biotransformation
While often incorporated to reduce metabolism by cytochrome P450 (CYP) enzymes, the electron-deficient nature of the pyridine rings in the 1,8-naphthyridine scaffold makes it a prime substrate for other metabolic enzymes, particularly Aldehyde Oxidase (AO).[11]
The Primary Challenge: Aldehyde Oxidase (AO)
Aldehyde Oxidase, a cytosolic molybdenum-containing flavoprotein, is a critical enzyme in the Phase I metabolism of many nitrogen-containing aromatic heterocycles.[11][12] Its significance has grown as medicinal chemists increasingly use such scaffolds to circumvent CYP-mediated metabolism.[11]
-
Mechanism of Action: AO-mediated metabolism proceeds via a nucleophilic attack on an electron-deficient sp2-hybridized carbon atom, typically adjacent to a ring nitrogen.[12] This results in the hydroxylation of the ring, often leading to a lactam metabolite that can be rapidly cleared. This rapid clearance can be a significant liability for drug candidates.[13]
-
Predictive Challenges: A major hurdle in accounting for AO metabolism is the significant species-specific variation in enzyme expression and activity.[11][12] Rodent models, commonly used in preclinical studies, often poorly predict human clearance by AO, making early assessment with human-derived systems essential.
The Ever-Present: Cytochrome P450 (CYP) Enzymes
CYP enzymes, primarily located in the liver, are responsible for the oxidative metabolism of a vast majority of drugs.[14][15] While the 1,8-naphthyridine core itself can be somewhat resistant to CYP oxidation, these enzymes readily metabolize substituents attached to the ring.[16][17][18]
-
Common Reactions: The most frequent CYP-mediated reactions include hydroxylation of alkyl or aryl side chains and N-dealkylation. A classic example is the metabolism of nalidixic acid, where the 7-methyl group is oxidized first to a hydroxymethyl group and subsequently to a carboxylic acid.[17][18] Importantly, studies have shown that in some cases, the naphthyridine nucleus itself remains intact during these transformations.[17][18]
Phase II Conjugation
If Phase I metabolism by AO or CYP enzymes introduces a hydroxyl group, the molecule becomes susceptible to Phase II conjugation reactions, such as glucuronidation.[19][20] These reactions attach large, polar moieties to the drug, dramatically increasing water solubility and facilitating rapid excretion. Phenolic hydroxyl groups are particularly prone to rapid glucuronidation.[21]
Caption: Key Metabolic Pathways for 1,8-Naphthyridine Derivatives.
A Framework for Assessment: Experimental Protocols for Metabolic Stability
Early and accurate assessment of metabolic stability is crucial.[8][9] A tiered approach, starting with simple, high-throughput in vitro assays and progressing to more complex systems, provides the necessary data for decision-making.
The In Vitro Toolkit: A Comparative Overview
In vitro assays are the workhorses of early ADME (Absorption, Distribution, Metabolism, and Excretion) testing, providing key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[8]
| Assay Type | Biological System | Key Enzymes Present | Primary Application | Key Limitation |
| Liver Microsomes | Subcellular fraction (ER) | Phase I (CYPs, FMOs) | High-throughput screening for CYP-mediated metabolism.[7][22] | Lacks cytosolic enzymes (e.g., Aldehyde Oxidase) and Phase II enzymes.[12] |
| Liver S9 Fraction | Subcellular fraction | Phase I (CYPs) & Cytosolic Enzymes (AO) , some Phase II | Broader screen than microsomes, includes AO activity.[7][12] | Can have lower specific activity than microsomes; not all cofactors present. |
| Hepatocytes | Intact liver cells | Full complement of Phase I & II enzymes , transporters | "Gold Standard" in vitro model. Most predictive of in vivo hepatic clearance.[12][22] | Lower throughput, more complex, and costly to perform. |
Detailed Protocol: Liver Microsomal Stability Assay
This protocol describes a standard procedure to determine the intrinsic clearance of a 1,8-naphthyridine derivative using human liver microsomes (HLM).
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, as a measure of its susceptibility to Phase I metabolism.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A/B solution)
-
Positive control compounds (e.g., a rapidly metabolized compound like Verapamil and a stable one like Warfarin)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well incubation plate and analytical plate
Procedure:
-
Preparation: Thaw HLM and NADPH solutions on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer (e.g., to 100 µM).
-
Incubation Mixture: In the 96-well incubation plate, prepare the main incubation mixture (for n+1 wells) containing phosphate buffer and HLM (final concentration typically 0.5-1.0 mg/mL). Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiating the Reaction: To start the metabolic reaction, add the NADPH regenerating system to the wells. Immediately after, add the test compound working solution to achieve the final desired concentration (typically 1 µM). Mix well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture and add it to a well in the analytical plate containing ice-cold acetonitrile with an internal standard. This immediately stops the reaction.
-
Analysis: Once all time points are collected, centrifuge the analytical plate to precipitate the microsomal proteins. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Calculation:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Caption: A Tiered Workflow for Assessing Metabolic Stability.
Causality-Driven Design: Strategies to Enhance Metabolic Stability
When a 1,8-naphthyridine candidate exhibits poor metabolic stability, a systematic, structure-based approach is required. The choice of strategy depends on identifying the "metabolic soft spot" and the primary enzyme responsible.
Blocking the Site of Metabolism
This is the most direct approach, involving modification at the specific atom where metabolism occurs.
-
Deuteration: Replacing a metabolically labile carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow the rate of bond cleavage by metabolic enzymes (the kinetic isotope effect).[10][23] This is a subtle modification that is unlikely to alter pharmacology.
-
Fluorination: Introducing a fluorine atom at a site of oxidation can serve two purposes. The C-F bond is exceptionally strong and resistant to cleavage, and the high electronegativity of fluorine deactivates adjacent positions towards oxidative attack.[23]
-
Steric Hindrance: Placing a larger, metabolically stable group (e.g., a t-butyl group) near the site of metabolism can physically block the enzyme's active site from accessing the labile position.[11]
Modulating Electronic Properties
This strategy aims to make the molecule a less favorable substrate for the metabolizing enzyme, particularly for AO.
-
Electron-Withdrawing Groups (EWGs): Attaching potent EWGs (e.g., -CF₃, -SO₂NH₂) to the naphthyridine ring system can decrease its electron density, making it less susceptible to nucleophilic attack by AO or oxidation by CYPs.[11][21]
-
Isomeric Rearrangement: Sometimes, simply moving a substituent or one of the ring nitrogens (if exploring other naphthyridine isomers) can profoundly alter the electronic distribution and disrupt the metabolic process without negatively impacting the desired activity.[11][24]
Bioisosteric Replacement
If a particular substituent is the source of metabolic liability, it can be replaced with a bioisostere—a different group that retains the parent molecule's biological activity but possesses a more robust metabolic profile.[25] For example, a metabolically labile phenyl group could be replaced with a more stable pyridyl or thiophene ring.[23]
Caption: Decision Tree for Improving Metabolic Stability.
Conclusion
The 1,8-naphthyridine scaffold will undoubtedly remain a valuable component of the medicinal chemist's toolbox. Its success, however, hinges on a proactive and informed approach to drug metabolism. By understanding the primary roles of Aldehyde Oxidase and Cytochrome P450 enzymes, employing a robust cascade of in vitro assays—with a crucial emphasis on systems containing cytosolic enzymes—and applying rational, structure-based design principles, researchers can effectively mitigate metabolic liabilities. This integrated strategy transforms the challenge of metabolic stability from a potential project-ending obstacle into a solvable engineering problem, paving the way for the development of safer and more effective 1,8-naphthyridine-based therapeutics.
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- THE METABOLISM OF NHETEROCYCLES.
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Bioisosteric Replacements - Cambridge MedChem Consulting. 24.[12][16]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC.
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- 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF - ResearchG
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- Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019) - MDPI.
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Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 7-Chloro-1,8-naphthyridin-4(1H)-one
Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry
The 1,8-naphthyridin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities. The targeted functionalization of this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2] This application note provides a comprehensive guide to the palladium-catalyzed Suzuki coupling of 7-Chloro-1,8-naphthyridin-4(1H)-one with a variety of (hetero)arylboronic acids.
The chloro-substituent at the 7-position of the naphthyridinone ring, while being an economical and readily available handle, presents a moderate challenge for activation in Suzuki couplings compared to its bromo or iodo counterparts.[3] This is due to the stronger C-Cl bond, which necessitates the use of highly active catalytic systems.[4] Furthermore, the presence of a free N-H group in the naphthyridinone ring can potentially lead to catalyst inhibition or undesired N-arylation side reactions.[5] This guide will delve into the mechanistic rationale behind the selection of optimal reaction components and provide a detailed, field-proven protocol to navigate these challenges, enabling researchers to efficiently synthesize a diverse library of 7-aryl-1,8-naphthyridin-4(1H)-ones.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 7-Chloro-1,8-naphthyridin-4(1H)-one to form a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides and is facilitated by electron-rich and bulky phosphine ligands that stabilize the electron-deficient palladium center.[7]
-
Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic borate species. This borate then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[2]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Optimizing the Reaction Conditions: A Comparative Analysis
The success of the Suzuki coupling of 7-Chloro-1,8-naphthyridin-4(1H)-one hinges on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes key considerations and provides a starting point for optimization.
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos-Pd-G2, SPhos-Pd-G3) | Pd(II) sources like Pd(OAc)₂ are often used in combination with a ligand. Buchwald precatalysts are air- and moisture-stable and provide a 1:1 ratio of palladium to ligand, leading to more reproducible results and efficient formation of the active catalyst.[8] |
| Ligand | Buchwald Ligands (XPhos, SPhos), P(t-Bu)₃, PCy₃ | For coupling with aryl chlorides, bulky and electron-rich monodentate phosphine ligands are crucial. They promote the oxidative addition step and stabilize the monoligated Pd(0) species, which is highly active.[7][9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base activates the boronic acid for transmetalation. K₃PO₄ is often a good choice for substrates with acidic protons, as it is a strong enough base for activation but can be less prone to promoting side reactions compared to stronger bases like hydroxides.[10][11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, 2-Propanol | A mixture of an organic solvent and water is commonly used. Water is necessary for the activation of the boronic acid by the base. The choice of organic solvent can influence the solubility of the reactants and the reaction temperature.[4] |
| Temperature | 80-120 °C | Higher temperatures are generally required to facilitate the oxidative addition of the less reactive aryl chloride. Microwave heating can significantly reduce reaction times.[4] |
Recommended Protocol: Suzuki Coupling of 7-Chloro-1,8-naphthyridin-4(1H)-one
This protocol is based on established procedures for the Suzuki coupling of challenging chloro-heterocycles, particularly those with a free N-H group.[9][12]
Materials:
-
7-Chloro-1,8-naphthyridin-4(1H)-one (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos-Pd-G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)(2′-amino-1,1′-biphenyl-2-yl)palladium(II)) (1-3 mol%)[8]
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
-
Microwave reactor or oil bath
-
Standard laboratory glassware
Experimental Workflow:
Figure 2: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a microwave vial or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Chloro-1,8-naphthyridin-4(1H)-one (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Under a stream of inert gas (nitrogen or argon), add the XPhos-Pd-G2 precatalyst (1-3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The reaction concentration is generally in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Degassing: Seal the vessel and further degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) using either a microwave reactor or a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inefficient catalyst activation- Deactivated catalyst or ligands- Insufficiently degassed system | - Use a modern precatalyst like XPhos-Pd-G2 or SPhos-Pd-G3 for reliable activation.[8]- Ensure fresh, high-purity catalyst and ligands are used.- Rigorously degas all solvents and the reaction mixture.[6] |
| Protodeboronation of Boronic Acid | - Presence of excess water- Prolonged reaction times at high temperatures | - Minimize the amount of water in the solvent system (e.g., increase the organic solvent ratio).- Use a less aqueous-soluble base like K₃PO₄.- Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Improve the degassing procedure. Oxygen can facilitate the oxidative homocoupling.[6] |
| N-Arylation Side Product | - Use of a very strong base- High reaction temperatures | - Use a milder base like K₂CO₃ or K₃PO₄ instead of stronger bases like NaOt-Bu or hydroxides.- Optimize the reaction temperature to the lowest effective level. |
| Incomplete Reaction | - Sterically hindered boronic acid- Electron-poor boronic acid | - Increase the catalyst loading and/or reaction temperature.- Switch to a more active ligand system (e.g., from XPhos to SPhos or vice versa).[7][10] |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-Chloro-1,8-naphthyridin-4(1H)-one is a highly effective method for the synthesis of a diverse range of 7-aryl derivatives. By employing modern, highly active catalytic systems, such as those based on Buchwald ligands, and by carefully controlling the reaction parameters, the challenges associated with the coupling of this electron-deficient chloro-heterocycle can be overcome. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in their efforts to explore the chemical space around the 1,8-naphthyridin-4(1H)-one scaffold, ultimately accelerating the discovery of new and improved therapeutic agents.
References
Sources
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- 2. Suzuki Coupling [organic-chemistry.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4,7-dichloro-1,8-naphthyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2] From the foundational antibacterial activity of nalidixic acid to modern applications in oncology and virology, this heterocyclic system offers a versatile template for drug design.[3][4] The introduction of halogen atoms at specific positions, such as the 4 and 7 positions, creates highly valuable intermediates. These chloro-substituents serve as versatile synthetic handles, enabling further molecular elaboration through nucleophilic substitution and metal-catalyzed cross-coupling reactions to build complex molecular architectures and explore structure-activity relationships (SAR).
This guide provides a detailed protocol for the conversion of 7-Chloro-1,8-naphthyridin-4(1H)-one to 4,7-dichloro-1,8-naphthyridine, a key synthetic precursor. We will delve into the mechanistic underpinnings of the chlorination reaction, provide a step-by-step experimental procedure with an emphasis on safety, and outline the necessary analytical characterization of the final product.
Reaction Principle and Mechanism
The conversion of a pyridone or naphthyridinone to its corresponding chloro-derivative is a classic and essential transformation in heterocyclic chemistry. The reaction proceeds by treating the substrate with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often used in excess as both the reagent and solvent.
The underlying principle of this reaction is the conversion of the carbonyl oxygen into a better leaving group. The lactam tautomer of 7-Chloro-1,8-naphthyridin-4(1H)-one is in equilibrium with its lactim tautomer, 7-chloro-1,8-naphthyridin-4-ol. The lone pair of electrons on the oxygen atom of the carbonyl (or hydroxyl group of the tautomer) initiates a nucleophilic attack on the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate. This phosphorylation transforms the hydroxyl group into an excellent leaving group. Subsequently, a chloride ion, generated from POCl₃, acts as a nucleophile and attacks the C4 carbon, leading to the displacement of the dichlorophosphate group and the formation of the aromatic 4,7-dichloro-1,8-naphthyridine product.
Caption: Mechanism of POCl₃-mediated chlorination.
For substrates that are less reactive, the addition of phosphorus pentachloride (PCl₅) can enhance the reaction's efficacy. PCl₅ ensures a high concentration of chloride ions and can also react with any residual water that might otherwise hydrolyze the POCl₃.
Experimental Protocol
This protocol is adapted from established procedures for the chlorination of related naphthyridinones.[5] Researchers should perform an initial small-scale trial to optimize reaction time and work-up conditions for their specific setup.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 7-Chloro-1,8-naphthyridin-4(1H)-one | ≥97% | Commercial | Starting material. |
| Phosphorus oxychloride (POCl₃) | Reagent Grade, ≥99% | Commercial | Use fresh, as it is moisture-sensitive. Used as reagent and solvent. |
| Phosphorus pentachloride (PCl₅) | Reagent Grade, ≥98% | Commercial | Optional, but recommended for difficult substrates. |
| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Lab-prepared | For neutralization. |
| Deionized Water | - | Lab-prepared | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | ACS Grade | Commercial | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
| Round-bottom flask with reflux condenser | - | - | Ensure ground glass joints are well-greased. |
| Heating mantle with stirrer | - | - | |
| Ice bath | - | - | For work-up. |
| Separatory funnel | - | - | |
| Rotary evaporator | - | - | For solvent removal. |
Safety Precautions: Handling Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water, releasing toxic hydrogen chloride gas.[6] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Neoprene).[7][8]
-
Handling: Use syringes or cannulas for transfers. Avoid contact with skin, eyes, and clothing.[9] Ensure an emergency shower and eyewash station are immediately accessible.[10]
-
Quenching: Always add POCl₃ slowly to the quenching medium (e.g., ice/water or a basic solution) with vigorous stirring and cooling. Never add water to POCl₃.[11]
-
Waste Disposal: Dispose of POCl₃ and related waste as hazardous waste according to institutional guidelines.[7]
Caption: Workflow for the synthesis of 4,7-dichloro-1,8-naphthyridine.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 7-Chloro-1,8-naphthyridin-4(1H)-one (1.0 eq).
-
Addition of Reagents: To the flask, add phosphorus pentachloride (PCl₅) (2.1 eq). Cool the flask in an ice bath to 0°C. Slowly add phosphorus oxychloride (POCl₃) (approx. 10-15 mL per gram of starting material) via a dropping funnel or syringe. POCl₃ serves as both the chlorinating agent and the reaction solvent.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110-120°C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take aliquots periodically, carefully quench them in a separate vial containing ice and sodium bicarbonate, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material indicates the completion of the reaction (typically 4-8 hours).
-
Work-up - Part 1 (POCl₃ Removal): Once the reaction is complete, cool the mixture to room temperature. It is highly advisable to remove the excess POCl₃ under reduced pressure (vacuum distillation). This significantly reduces the hazards associated with quenching a large volume of POCl₃.
-
Work-up - Part 2 (Quenching & Neutralization): Place a large beaker containing a substantial amount of crushed ice and a stir bar on a magnetic stirrer. Very slowly and carefully, pour the cooled reaction residue onto the vigorously stirred crushed ice. The reaction is highly exothermic and will generate HCl gas.
-
Neutralization: Once the initial exothermic reaction has subsided, slowly add saturated sodium bicarbonate solution portion-wise until the pH of the aqueous mixture is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4,7-dichloro-1,8-naphthyridine.
Product Characterization
Thorough characterization of the final product is crucial to confirm its identity and purity.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | The ¹H NMR spectrum should show distinct signals for the aromatic protons of the naphthyridine core. The disappearance of the broad N-H proton signal from the starting material is a key indicator of reaction completion. The spectrum for the isomeric 2,7-dichloro-1,8-naphthyridine in DMSO-d₆ shows doublets at δ 8.63 (J = 8.5 Hz, 2H) and 7.81 (J = 8.5 Hz, 2H).[5] The spectrum for the 4,7-dichloro isomer will be different but should exhibit a similar pattern of aromatic signals. |
| ¹³C NMR | The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbonyl carbon signal (typically >160 ppm) from the starting material should be absent, and a new signal for the C4 carbon (now bonded to chlorine) will appear in the aromatic region.[12] |
| Mass Spectrometry | Mass spectrometry (e.g., ESI-MS or GC-MS) should show a molecular ion peak [M+H]⁺ corresponding to the mass of 4,7-dichloro-1,8-naphthyridine (C₈H₄Cl₂N₂). The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks at M, M+2, and M+4 in an approximate 9:6:1 ratio) must be observed.[13] |
Conclusion
The chlorination of 7-Chloro-1,8-naphthyridin-4(1H)-one using phosphorus oxychloride is a robust and effective method for synthesizing the versatile intermediate 4,7-dichloro-1,8-naphthyridine. Adherence to strict safety protocols when handling POCl₃ is paramount. The resulting dichlorinated product serves as a valuable platform for the development of novel compounds in medicinal chemistry, enabling further diversification and optimization of potential therapeutic agents. Proper analytical characterization is essential to confirm the successful synthesis and purity of the target molecule before its use in subsequent research and development activities.
References
-
State of New Jersey. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
University of Delaware. STANDARD OPERATING PROCEDURE - Phosphorus Oxychloride. [Link]
-
Sun, Z. et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
-
Taylor & Francis. Phosphorus oxychloride – Knowledge and References. [Link]
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Siddiqui, A. A. et al. (2021). Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, 18(12), e2100531. [Link]
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Oregon State University. 13C NMR Chemical Shifts. [Link]
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Sharma, S. et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]
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Lesher, G. Y. et al. (1962). 1,8-NAPHTHYRIDINE DERIVATIVES. A NEW CLASS OF CHEMOTHERAPEUTIC AGENTS. Journal of Medicinal and Pharmaceutical Chemistry, 5, 1063-1065. [Link]
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Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]
-
Wikipedia. Phosphoryl chloride. [Link]
-
De Vita, D. et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 235-298. [Link]
-
Oreate AI. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. [Link]
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Singh, P. P. et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(21), 13863–13874. [Link]
-
Pătîrniche, C. et al. (2002). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][4][7]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][4][7]. Revue Roumaine de Chimie, 47(10), 1023-1027. [Link]
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-NAPHTHYRIDINE DERIVATIVES. A NEW CLASS OF CHEMOTHERAPEUTIC AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. ossila.com [ossila.com]
- 8. rsc.org [rsc.org]
- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 10. NP-MRD: 13C NMR Spectrum (1D, 175 MHz, Chloroform-d, simulated) (NP0044051) [np-mrd.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. mdpi.com [mdpi.com]
Application Note: Cyclization Strategies for the 1,8-Naphthyridine Core
Executive Summary
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antibiotics (e.g., Nalidixic acid, Gemifloxacin), antitumor agents (e.g., Vosaroxin), and neurological therapeutics [1, 2]. Its structural similarity to quinoline, differentiated by the inclusion of a second nitrogen atom at the 8-position, imparts unique electronic properties and hydrogen-bonding capabilities critical for receptor binding.
This guide details three distinct cyclization protocols ranging from classical condensation to modern C-H activation. Unlike generic reviews, this document focuses on reproducible, high-yield methodologies with specific attention to troubleshooting and mechanistic causality.
Section 1: The Green Friedländer Condensation (Aqueous Phase)
Principle: The Friedländer synthesis is the most robust method for constructing the 1,8-naphthyridine core. It involves the condensation of 2-aminonicotinaldehyde with a ketone containing an active
Mechanism of Action
The reaction proceeds via a two-step sequence:[1]
-
Imine Formation: The amine of 2-aminonicotinaldehyde attacks the ketone carbonyl.
-
Intramolecular Aldol Condensation: Base-catalyzed cyclization followed by dehydration yields the aromatic system.
Figure 1: Mechanistic pathway of the base-catalyzed Friedländer synthesis.
Experimental Protocol: Aqueous ChOH Catalysis
Target: 2-Methyl-1,8-naphthyridine Scale: 0.5 mmol (Gram-scale scalable)[4]
-
Preparation: In a round-bottom flask, suspend 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) in deionized water (1.0 mL).
-
Substrate Addition: Add acetone (111 µL, 1.5 mmol) to the suspension.
-
Note: Excess ketone is used to drive equilibrium and compensate for volatility.
-
-
Catalysis: Add Choline Hydroxide (ChOH) solution (3 µL, 1 mol%).
-
Why: ChOH acts as a phase-transfer catalyst and base, solubilizing the aldehyde at the interface.
-
-
Reaction: Stir the mixture at 50°C for 6 hours under an open atmosphere (or N2 if substrate is oxidation-sensitive).
-
Monitoring: Monitor by TLC (10% MeOH in DCM). The aldehyde spot (lower Rf) should disappear.
-
Workup:
-
Purification: The product is typically obtained as a cream solid (>95% purity) without column chromatography. If necessary, recrystallize from EtOH.
Yield Expectation: 90-99% [3].
Section 2: One-Pot Multi-Component Reaction (MCR)
Principle: For rapid library generation, MCRs are superior to linear synthesis. This protocol couples 2-aminopyridine, an aromatic aldehyde, and malononitrile using Ammonium Metavanadate (NH4VO3) .[6] This method constructs the pyridine ring onto an existing pyridine ring (the 2-aminopyridine) in a single step [5].
Workflow Logic
This transformation relies on a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. NH4VO3 acts as a mild Lewis acid catalyst, activating the carbonyl and nitrile groups.
Figure 2: Cascade sequence for the NH4VO3 catalyzed three-component synthesis.
Experimental Protocol: NH4VO3 Catalysis
Target: 2-Amino-4-aryl-1,8-naphthyridine-3-carbonitrile derivative Scale: 10 mmol
-
Solvent System: Dissolve 2-aminopyridine (0.94 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in Methanol (15 mL).
-
Critical: Methanol is the optimal solvent; yields drop significantly in acetonitrile or DMF [5].
-
-
Catalyst Addition: Add Ammonium Metavanadate (23 mg, 0.2 mmol, 2 mol%).
-
Reaction: Stir vigorously at Room Temperature for 2–4 hours.
-
Observation: A solid precipitate typically forms as the product is less soluble than the reactants.
-
-
Quench: Pour the reaction mixture onto crushed ice (approx. 50 g) with stirring.
-
Isolation: Filter the precipitate, wash with cold water (2 x 20 mL) and cold EtOH (1 x 5 mL).
-
Purification: Recrystallize from Ethanol/DMF (9:1) if high purity is required for biological assay.
Yield Expectation: 85-92% [5].
Section 3: Rhodium(III)-Catalyzed C-H Activation
Principle: Modern drug discovery often requires functionalization of the 1,8-naphthyridine core with complex alkyl/aryl groups. Transition metal catalysis allows the annulation of 2-aminopyridines with internal alkynes via C-H bond activation. This method is atom-economical but requires strict control of oxidation states [6, 7].
Catalytic Cycle
The Rh(III) catalyst directs the C-H activation at the C3 position of the pyridine, followed by alkyne insertion and reductive elimination.
Figure 3: Simplified catalytic cycle for Rh(III)-catalyzed annulation.
Experimental Protocol: C-H Annulation
Target: 5,6,7,8-Tetrahydro-1,8-naphthyridine derivative (or fully aromatic depending on oxidant) Scale: 0.2 mmol
-
Setup: Flame-dry a screw-cap pressure tube and purge with Argon.
-
Reagents: Add 2-aminopyridine (19 mg, 0.2 mmol), Internal Alkyne (e.g., diphenylacetylene, 0.24 mmol), [Cp*RhCl2]2 (3.1 mg, 2.5 mol%), and Cu(OAc)2 (0.4 mmol, 2.0 equiv).
-
Role of Copper: Regenerates the Rh(III) species from Rh(I) after reductive elimination.
-
-
Solvent: Add t-Amyl Alcohol or Methanol (2.0 mL).
-
Reaction: Seal the tube and heat to 100°C for 12 hours.
-
Workup: Cool to room temperature. Dilute with DCM and filter through a celite pad to remove copper salts.
-
Purification: Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Yield Expectation: 60-80% (Substrate dependent).
Data Summary & Comparison
| Feature | Friedländer (Method 1) | MCR (Method 2) | Rh-Catalyzed (Method 3) |
| Key Bond Formed | C4-C4a & N1-C2 | Pyridine Ring Fusion | C-C & C-N |
| Catalyst | Choline Hydroxide (Base) | NH4VO3 (Lewis Acid) | [Cp*RhCl2]2 (Transition Metal) |
| Conditions | Aqueous, 50°C, Mild | MeOH, RT, Very Mild | Organic Solvent, 100°C, Harsh |
| Atom Economy | High (-H2O) | Very High | Moderate (requires oxidant) |
| Primary Application | Scale-up of core scaffold | Combinatorial Libraries | Complex/Late-stage functionalization |
Troubleshooting & Optimization
-
Solubility Issues (Friedländer):
-
Problem: Reactants clump in water.
-
Solution: The reaction relies on the "on-water" effect. Do not add organic co-solvents (like THF) as this often decreases the rate. Ensure vigorous stirring (1000 RPM) to maximize surface area.
-
-
Low Yield in MCR:
-
Problem: Sticky gum formation instead of precipitate.
-
Solution: Switch solvent to Ethanol or induce precipitation by adding a small amount of cold water. Verify the quality of the aldehyde; oxidized aldehydes (carboxylic acids) inhibit the amine condensation.
-
-
Catalyst Poisoning (Rh-Catalysis):
-
Problem: Reaction stalls after 20% conversion.
-
Solution: Ensure the 2-aminopyridine substrate does not have strongly coordinating groups (like free thiols) that bind irreversibly to Rh. Use anhydrous solvents to prevent competitive inhibition.
-
References
-
Gurjar, V. K., et al. Recent Developments And Multiple Biological Activities Available With 1, 8-Naphthyridine Derivatives: A Review. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Harsha, K. B., et al. (2021).[8] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from [Link]
-
Mogilaiah, K., et al. CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Retrieved from [Link]
-
Dongardive, R. A., et al.[6] A Convenient One-Pot Three Component Synthesis of 1,8-Naphthyridine Derivatives. Jetir.Org. Retrieved from [Link]
-
Mahesh, R. (2020).[8][9] Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jetir.org [jetir.org]
- 7. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. kthmcollege.ac.in [kthmcollege.ac.in]
Microwave-assisted synthesis of 7-Chloro-1,8-naphthyridin-4(1H)-one derivatives
Application Note: Microwave-Assisted Synthesis of 7-Chloro-1,8-naphthyridin-4(1H)-one Derivatives
Executive Summary
Objective: To provide a rapid, reproducible, and scalable protocol for the synthesis of the pharmacologically critical scaffold 7-chloro-1,8-naphthyridin-4(1H)-one and its 3-carboxylate derivatives using microwave (MW) irradiation.
Significance: This scaffold is the immediate precursor to "nalidixic acid" analogs and modern fluoroquinolones. The 7-chloro position serves as a "chemical handle" for late-stage diversification via nucleophilic aromatic substitution (
Scientific Background & Rationale
The Challenge of Conventional Synthesis
The classical synthesis of 1,8-naphthyridones often relies on the Friedländer condensation or the thermal Grohe-Heitzer reaction.
-
Thermal Limitations: Conventional heating requires high temperatures (140–200°C) and long reaction times, often leading to the degradation of the labile 7-chloro substituent or polymerization of intermediates.
-
Solvent Waste: Traditional methods utilize large volumes of high-boiling solvents (e.g., Dowtherm A, diphenyl ether), which are difficult to remove and environmentally hazardous.
The Microwave Advantage
Microwave irradiation offers a kinetic advantage for the cyclization step (intramolecular
-
Mechanism: The synthesis proceeds via a 2,6-dichloronicotinic acid precursor.[1][2] The key step is the replacement of the C-2 chlorine by an amine (or ammonia), followed by cyclization onto the C-3 ester. MW energy overcomes the steric hindrance at the crowded 3,4-position interface.
Strategic Workflow (Retrosynthesis)
The synthesis is broken down into three logical phases:
-
Activation: Conversion of 2,6-dichloronicotinic acid to a reactive
-keto ester. -
Condensation: Formation of the enamino-ester intermediate.
-
Cyclization: MW-induced ring closure to the naphthyridone core.
Figure 1: Step-wise microwave-assisted synthesis workflow for the 1,8-naphthyridone core.
Detailed Experimental Protocol
Safety Warning: 2,6-Dichloronicotinic acid is an irritant. Acetic anhydride is corrosive. All microwave reactions must be performed in sealed pressure vessels designed for the specific instrument (e.g., CEM Discover, Anton Paar Monowave).
Phase 1: Synthesis of the -Keto Ester Precursor
Note: While Step 1 can be done thermally, MW acceleration improves the purity of the acyl imidazole.
Reagents:
-
2,6-Dichloronicotinic acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Ethyl potassium malonate (1.2 equiv)
-
Magnesium chloride (
) (1.5 equiv) -
Triethylamine (
) (3.0 equiv) -
Solvent: Acetonitrile (
) / THF (Dry)
Protocol:
-
Activation: In a MW vial, dissolve 2,6-dichloronicotinic acid in dry THF/CH3CN (1:1). Add CDI portion-wise.
-
MW Irradiation: Seal and irradiate at 50°C for 5 minutes (Power: 50W, Max Pressure: 200 psi). Observation: CO2 evolution will cease.
-
Malonate Preparation: In a separate flask, mix Ethyl potassium malonate, MgCl2, and Et3N in CH3CN. Stir at RT for 1 hour to form the magnesium chelate.
-
Coupling: Add the activated imidazolide solution (from step 2) to the malonate slurry. Stir at RT for 2 hours (or MW at 50°C for 10 min).
-
Work-up: Quench with dilute HCl (pH ~4). Extract with Ethyl Acetate. Evaporate to yield the
-keto ester (Yield: ~90%).
Phase 2: One-Pot Cyclization to 7-Chloro-1,8-naphthyridin-4(1H)-one
This is the critical MW-assisted step replacing the high-temperature Dowtherm A method.
Reagents:
- -Keto ester (from Phase 1) (1.0 equiv)
-
Triethyl orthoformate (TEOF) (2.5 equiv)
-
Acetic anhydride (
) (2.5 equiv) -
Nitrogen Source: Ammonium Acetate (
) for -NH core, or Primary Amine ( ) for N-substituted derivatives. (1.2 equiv)
Protocol:
-
Enol Ether Formation: Dissolve
-keto ester in TEOF and in a MW vial. -
MW Step A: Irradiate at 110°C for 5 minutes (Power: 70W).
-
Checkpoint: TLC should show disappearance of starting material.
-
-
Amine Addition: Carefully open the vial (after cooling) and add the Nitrogen Source (e.g.,
).-
Note: If synthesizing N-alkyl derivatives, add the corresponding alkyl amine here.
-
-
MW Step B (Cyclization): Reseal and irradiate at 130°C for 10–15 minutes (Power: 100W, High Stirring).
-
Purification: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate and recrystallize from EtOH/DMF.
Data Analysis & Troubleshooting
Expected Characterization Data
| Compound | 1H NMR (400 MHz, DMSO-d6) Diagnostic Signals | MS (ESI) m/z |
| [M+H]+ ~262 | ||
| 7-Chloro Product | [M+H]+ ~253 |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete cyclization (Step B). | Increase MW temp to 140°C or extend time to 20 min. Ensure high stirring rate. |
| Product Impure (Black) | Thermal degradation of TEOF. | Reduce MW power in Step A. Ensure TEOF is fresh/distilled. |
| No Precipitation | Product too soluble in reaction mix. | Add water to the reaction mixture after cooling to force precipitation. |
| Chlorine Loss | Hydrolysis at 7-position. | Ensure reagents are dry. Avoid aqueous bases during workup. |
Application: Downstream Derivatization
The 7-chloro group is highly labile under MW conditions, allowing for rapid library generation.
-
Protocol: Mix 7-chloro-1,8-naphthyridin-4-one with an amine (e.g., N-methylpiperazine) in water or ethanol.
-
Conditions: MW at 150°C for 10 minutes.
-
Result: Quantitative conversion to the 7-amino derivative (antibacterial pharmacophore).
References
-
Leyva-Ramos, S., et al. (2017). "Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction." Journal of the Mexican Chemical Society, 61(1).[2]
- Egawa, H., et al. (1984). "A new synthesis of 7-chloro-1,8-naphthyridin-4(1H)-one derivatives." Chemical & Pharmaceutical Bulletin, 32(5). (Foundational chemistry for the 7-chloro scaffold).
-
Ferrarini, P. L., et al. (2000). "Synthesis and biological evaluation of 1,8-naphthyridin-4-one derivatives." European Journal of Medicinal Chemistry. (Biological context for CB2/antibacterial activity).[7][8][9]
- Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction [scielo.org.mx]
- 3. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide [mdpi.com]
- 7. Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents [jns.kashanu.ac.ir]
- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 7-Chloro-1,8-naphthyridin-4(1H)-one
Welcome to the technical support center for the synthesis of 7-Chloro-1,8-naphthyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving reaction yields and troubleshooting common issues.
Introduction
7-Chloro-1,8-naphthyridin-4(1H)-one is a crucial heterocyclic building block in medicinal chemistry, notably as a precursor for various therapeutic agents. Its synthesis is most commonly achieved via the Gould-Jacobs reaction, a robust method for constructing the 4-hydroxyquinoline scaffold and its heteroaromatic analogues.[1][2] This process involves the condensation of 2-amino-4-chloropyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the intermediate enamine. Subsequent hydrolysis and decarboxylation can then be employed to obtain the final product.[1][3]
While the Gould-Jacobs reaction is well-established, achieving high yields can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol.
Troubleshooting Guide
Low Cyclization Yield
Question: My overall yield is low, and I suspect the thermal cyclization step is the issue. How can I improve the efficiency of this step?
Answer: The thermal cyclization of the enamine intermediate is indeed the most critical and often lowest-yielding step in the synthesis of 7-Chloro-1,8-naphthyridin-4(1H)-one. The high activation energy required for this intramolecular 6-electron electrocyclization necessitates high temperatures, typically above 250°C.[4]
Key Optimization Parameters:
-
Temperature: Ensure your reaction reaches a sufficiently high and stable temperature. Insufficient heat will lead to incomplete conversion of the intermediate.[5]
-
Heating Method:
-
Conventional Heating: Using high-boiling point solvents like diphenyl ether or paraffin oil is a traditional approach. However, prolonged heating can lead to degradation of the product.[6]
-
Microwave Irradiation: This is a highly recommended alternative. Microwave synthesis can dramatically reduce reaction times and improve yields by heating the reaction mixture to temperatures above its boiling point.[5][6][7]
-
Comparative Data: Conventional vs. Microwave Heating
| Heating Method | Temperature (°C) | Reaction Time | Typical Yield | Reference |
| Conventional | ~250 | Several hours | Low | [6][7] |
| Microwave | 250 - 300 | 5 - 20 minutes | Improved | [4][5] |
Question: I'm using conventional heating. What are the best practices to maximize my yield?
Answer: When using conventional heating, meticulous control over the reaction conditions is paramount.
Step-by-Step Protocol for Optimized Thermal Cyclization (Conventional Heating):
-
Intermediate Formation: In a round-bottom flask, combine 2-amino-4-chloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.[4]
-
Cyclization: Add a high-boiling inert solvent (e.g., diphenyl ether) to the flask containing the dried intermediate. Heat the mixture to 250°C and maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Workup: Allow the reaction mixture to cool to room temperature. The product will often precipitate. Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.[4] Collect the solid by filtration and wash with a cold, non-polar solvent.
Causality: The removal of ethanol after the initial condensation drives the equilibrium towards the formation of the enamine intermediate, ensuring a higher concentration of the precursor for the subsequent cyclization step.
Question: I'm interested in using a microwave reactor. What is a good starting point for optimizing the reaction conditions?
Answer: Microwave-assisted synthesis offers significant advantages. A good starting point is to screen both temperature and reaction time.
Recommended Microwave Optimization Strategy:
| Parameter | Range to Test | Rationale |
| Temperature | 250°C - 300°C | Higher temperatures are generally required for the intramolecular cyclization.[5] |
| Time | 5 - 20 minutes | Microwave heating is rapid, and prolonged reaction times can lead to product degradation.[4] |
Start with a temperature of 250°C for 10 minutes. Analyze the crude product mixture by HPLC or NMR to determine the ratio of starting material, intermediate, and product. If the conversion is low, increase the temperature to 300°C. If you observe significant degradation, reduce the reaction time.
Impurity Formation
Question: I'm observing significant side products in my final material. What are the likely impurities and how can I avoid them?
Answer: Impurity formation is often a consequence of the harsh conditions required for cyclization.
Common Impurities and Their Prevention:
-
Unreacted Starting Materials: If the initial condensation is incomplete, you will carry over 2-amino-4-chloropyridine and DEEM.
-
Solution: Ensure the condensation reaction goes to completion by monitoring with TLC and removing the ethanol byproduct under reduced pressure.[4]
-
-
Polymeric Materials: At high temperatures, starting materials and intermediates can polymerize.
-
Solution: Avoid excessively long reaction times, especially at high temperatures. Microwave synthesis can help mitigate this by reducing the overall heating duration.[4]
-
-
Decarboxylated Byproducts: Premature decarboxylation can occur if the reaction conditions are not carefully controlled.
-
Solution: Perform the hydrolysis and decarboxylation as distinct, subsequent steps after the cyclization is complete.
-
Workup and Purification Problems
Question: My crude product is difficult to purify. What are some effective purification strategies?
Answer: The crude product is often a solid that can be purified by recrystallization.
Recommended Purification Protocol:
-
Initial Wash: After filtration, wash the crude solid with a cold, non-polar solvent like hexane or ether to remove residual high-boiling solvent and non-polar impurities.
-
Recrystallization:
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often a good choice for recrystallization.[8] Other options include mixtures of ethyl acetate and hexane.[9]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.[10]
Troubleshooting Purification:
-
Product is not precipitating: Your product may be more soluble than expected. Try using a different solvent system for recrystallization or consider using column chromatography.
-
Oily product: This can indicate the presence of residual high-boiling solvent. Ensure the initial wash is thorough.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Gould-Jacobs reaction for the synthesis of 7-Chloro-1,8-naphthyridin-4(1H)-one?
A1: The Gould-Jacobs reaction proceeds in two main stages:
-
Condensation: The reaction begins with a nucleophilic attack from the amino group of 2-amino-4-chloropyridine on the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the stable enamine intermediate.[1][2]
-
Thermal Cyclization: At high temperatures, the enamine undergoes a 6-electron electrocyclization. This intramolecular reaction forms the naphthyridinone ring system. The initial product is an ester, which can then be hydrolyzed and decarboxylated.[1][2][4]
Q2: What are the critical safety precautions to take during this synthesis?
A2:
-
High Temperatures: The use of high-boiling solvents and high temperatures poses a burn risk. Use appropriate personal protective equipment (PPE), including heat-resistant gloves.
-
Microwave Safety: If using a microwave reactor, ensure you are properly trained in its operation and follow all safety guidelines provided by the manufacturer. Never exceed the pressure limits of the reaction vessels.
-
Chemical Hazards: 2-amino-4-chloropyridine and other reagents may be toxic or irritants. Handle all chemicals in a well-ventilated fume hood and consult the Safety Data Sheets (SDS) before use.
Q3: Can I use alternative reagents to diethyl ethoxymethylenemalonate (DEEM)?
A3: Yes, other malonic ester derivatives can be used, such as acyl malonic esters.[1] However, DEEM is the most common and commercially available reagent for this reaction. The choice of reagent can influence the final substituent at the 3-position of the naphthyridinone ring.
Experimental Protocols
Protocol 1: Synthesis of the Enamine Intermediate
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-chloropyridine (10 g, 77.8 mmol) and diethyl ethoxymethylenemalonate (18.4 g, 85.6 mmol, 1.1 eq).
-
Heat the mixture in an oil bath at 120°C for 2 hours.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexane).
-
Once the 2-amino-4-chloropyridine is consumed, remove the ethanol byproduct under reduced pressure to obtain the crude enamine intermediate as a viscous oil or solid.
Protocol 2: Microwave-Assisted Thermal Cyclization
-
Transfer the crude enamine intermediate to a 10 mL microwave reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 280°C and hold for 10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Open the vessel in a fume hood and add 20 mL of hexane.
-
Stir the mixture vigorously to break up the solid product.
-
Collect the solid by vacuum filtration and wash with cold hexane (2 x 10 mL).
-
Dry the solid under vacuum to yield the crude ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
Protocol 3: Hydrolysis and Decarboxylation
-
Suspend the crude ester in a 10% aqueous solution of sodium hydroxide (50 mL).
-
Heat the mixture to reflux for 2 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~2.
-
The 7-Chloro-1,8-naphthyridin-4(1H)-one will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The final product can be further purified by recrystallization from ethanol.
Visualizations
Reaction Workflow
Caption: Overall workflow for the synthesis of 7-Chloro-1,8-naphthyridin-4(1H)-one.
Troubleshooting Low Cyclization Yield
Caption: Decision tree for troubleshooting low yields in the cyclization step.
References
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Naito, T., & Ninomiya, I. (n.d.). THERMAL CYCLIZATION OF ENAMIDES. Kobe Women's College of Pharmacy.
-
PMC. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]
- (n.d.). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7.
-
MDPI. (2022, November 11). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
-
Wikipedia. (n.d.). Pagoclone. Retrieved from [Link]
-
ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
-
Journal of the American Chemical Society. (n.d.). Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates1,2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
- (n.d.).
- Google Patents. (n.d.). WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
- Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
-
ResearchGate. (2025, October 7). Synthesis of 2‐Aminopyridine Derivatives via a Tandem CuAAC/Ring‐Cleavage/[4+2]‐Cycloaddition/Rearrangement Reaction Sequence. Retrieved from [Link]
- (n.d.). enamines.
-
ResearchGate. (2025, August 6). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 7). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF. Retrieved from [Link]
-
PMC - NIH. (n.d.). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. Retrieved from [Link]
- (n.d.).
- (2019, December 30). 20.4: Chemistry of Esters.
- (2021, December 27). 8.8: Chemistry of Esters.
-
PubMed. (n.d.). Active metabolites resulting from decarboxylation, reduction and ester hydrolysis of parent drugs. Retrieved from [Link]
-
PubMed. (n.d.). Derivatives of aminopyridines. Retrieved from [Link]
-
ACS Publications. (2021, October 15). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one. Retrieved from [Link]
- Google Patents. (n.d.). CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction.
- Teledyne Labs. (n.d.).
-
Beilstein Journals. (2025, May 22). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
- (n.d.). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents.
-
Green Chemistry (RSC Publishing). (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Retrieved from [Link]
-
PMC. (n.d.). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of RP 48497, an Impurity of Eszopiclone. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Retrieved from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. researchgate.net [researchgate.net]
- 7. selectscience.net [selectscience.net]
- 8. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction - Google Patents [patents.google.com]
- 10. teledynelabs.com [teledynelabs.com]
Technical Support Center: Naphthyridine Purification & Isomer Control
[1]
Introduction: The Regioisomer Challenge
Naphthyridines (diazanaphthalenes) are critical scaffolds in kinase inhibitors and antibacterial agents (e.g., Nalidixic acid derivatives).[1] However, their synthesis—often via Skraup, Friedländer, or cross-coupling reactions—frequently yields difficult-to-separate regioisomers (e.g., 1,5- vs. 1,6-naphthyridine mixtures).[1]
These isomers often possess nearly identical polarity on silica gel and similar solubilities in organic solvents, rendering standard flash chromatography ineffective. This guide provides advanced, self-validating protocols to resolve these mixtures using pKa-dependent chromatography , thermodynamic salt formation , and chemical derivatization .
Module 1: Chromatographic Resolution
Core Concept: Naphthyridines are basic heterocycles. Their interaction with stationary phases is dominated by the basic nitrogen lone pairs. Standard silica often leads to peak tailing due to interaction with acidic silanols.
Technique A: pH-Modified Normal Phase (The "Buffered Silica" Method)
Best for: Early-stage discovery (mg to g scale) when isomers have
The Problem: On standard silica, isomers co-elute or streak. The Fix: Block silanol sites and modulate ionization.
Protocol:
-
Mobile Phase Preparation: Add 1–3% Triethylamine (TEA) or 1%
to your DCM/MeOH mobile phase.[1]-
Why: The amine additive saturates the acidic silanol sites on the silica, sharpening peaks and allowing subtle dipole differences to resolve the isomers.
-
-
Stationary Phase Substitution: If standard silica fails, switch to Amine-functionalized Silica (
-Silica) .[1]
Technique B: Supercritical Fluid Chromatography (SFC)
Best for: High-throughput separation and difficult isomers (g to kg scale).[1]
SFC is the "Gold Standard" for naphthyridine isomers because supercritical
SFC Screening Protocol:
| Parameter | Condition | Rationale |
|---|
| Column A | 2-Ethylpyridine (2-EP) | Pyridine-pyridine
Expert Insight: 1,5-naphthyridine and 1,6-naphthyridine often co-elute on C18 HPLC but separate baseline on a 2-Ethylpyridine SFC column due to the specific accessibility of the nitrogen lone pairs to the stationary phase.
Module 2: Thermodynamic Separation (Crystallization)
Core Concept: Isomers have distinct crystal lattice energies and pKa values. We can exploit these differences by forming salts.[4] If Isomer A crystallizes as a hydrochloride salt and Isomer B remains in solution, filtration achieves >99% purity.
Workflow: Differential Salt Screening
Step 1: pKa Estimation Determine the pKa of your mixture.[6][7] Naphthyridines typically have pKa values between 3.0 and 5.0.
Step 2: Acid Selection Select an acid with a pKa slightly lower than the most basic isomer to ensure protonation, but vary the counter-ion shape to force lattice discrimination.
Recommended Acids Table:
| Acid | pKa | Application |
|---|---|---|
| Picric Acid | 0.38 | Historical Gold Standard. Forms highly crystalline "Picrates" with distinct melting points.[1] Warning: Explosive potential. |
| p-Toluenesulfonic Acid (TsOH) | -2.8 | Excellent for forming stable, non-hygroscopic salts.[1] Large organic anion aids packing differences. |
| Hydrochloric Acid (in Et2O) | -6.0 | Good for bulk precipitation, but often less selective than organic acids.[1] |
| Fumaric Acid | 3.03 | Weaker acid; may selectively crystallize only the more basic isomer. |
Step 3: The "Half-Equivalent" Protocol
-
Dissolve 10 g of isomer mixture (e.g., 1:1 ratio) in Ethanol or EtOAc.
-
Add 0.5 to 0.6 equivalents of the chosen acid (e.g., TsOH).
-
Heat to reflux, then cool slowly to 0°C.
-
The more basic or less soluble isomer salt will precipitate.
-
Filter and neutralize the solid to recover Isomer A. Evaporate filtrate to recover Isomer B.
Module 3: Chemical Derivatization (The -Oxide Route)
Best for: Mixtures that are inseparable by chromatography and do not crystallize.
Mechanism:
Protocol:
-
Oxidation: Treat mixture with
-CPBA (1.1 eq) in DCM at 0°C. -
Separation: The resulting
-oxides are highly polar. They will likely have vastly different values on silica (using DCM/MeOH/ ) or different solubilities in water.[1] -
Purification: Separate the
-oxides via flash chromatography or precipitation. -
Reduction: Restore the naphthyridine core using mild reduction (e.g.,
or Fe/AcOH).[1]
Visual Troubleshooting Guides
Figure 1: Purification Decision Tree
Caption: Logical workflow for selecting the optimal purification method based on physical state and chromatographic behavior.
Figure 2: Differential Salt Formation Workflow
Caption: The "Half-Equivalent" method exploits pKa differences to selectively precipitate one isomer.[1]
FAQ & Troubleshooting
Q: My naphthyridine isomers streak badly on silica even with TEA. What now? A: The basic nitrogen is likely interacting with metal impurities in the silica.
-
Fix 1: Switch to Alumina (Neutral or Basic) stationary phase.[1] Alumina is less acidic than silica.
-
Fix 2: Use a "High pH" Reverse Phase method (e.g., C18 column with 10mM Ammonium Bicarbonate, pH 10). At high pH, the naphthyridines are fully deprotonated (neutral), improving peak shape and retention.
Q: Both isomers precipitate when I add acid. How do I separate the salts? A: You have formed a eutectic mixture or both salts are insoluble.
-
Fix: Change the solvent.[8] If you used Ethanol, switch to a more polar solvent like Methanol (to increase solubility) or a mixture like Isopropanol/Water.[1] You want a system where the solubility difference is maximized. Alternatively, switch the counter-ion (e.g., from HCl to Methanesulfonic acid).
Q: Can I use distillation? A: Only for simple, low-molecular-weight naphthyridines.[1] Most functionalized drug intermediates have boiling points >200°C and will decompose. Sublimation is occasionally effective for simple halo-naphthyridines.
References
-
Litvinov, V. P. (2004).[1] "Advances in the chemistry of naphthyridines." Russian Chemical Reviews, 73(7), 637–669.[1] [1]
-
Mali, R. S., et al. (2008). "Synthesis of 1,8-naphthyridines." Arkivoc, (xi), 1-18.[1] (General synthesis context).
-
Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry, 5(5), 1063–1065. (Nalidixic acid isomer separation context).
-
Toribio, L., et al. (2018). "Supercritical fluid chromatography: An alternative to HPLC for the analysis of polar compounds."[9] Journal of Chromatography A. (SFC separation principles).
-
Weissberger, A. (Ed.).[1][10] The Chemistry of Heterocyclic Compounds, Naphthyridines. Wiley-Interscience.[1] (Classic text on physical properties and salt formation).[1] [1]
Sources
- 1. Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. DSpace [diposit.ub.edu]
- 8. shimadzu.com [shimadzu.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ttu-ir.tdl.org [ttu-ir.tdl.org]
Technical Support Center: Solubility & NMR Analysis of 7-Chloro-1,8-naphthyridin-4(1H)-one
Subject: Troubleshooting Solubility and Spectral Resolution for 7-Chloro-1,8-naphthyridin-4(1H)-one
Executive Summary: The "Brick Dust" Challenge
You are likely reading this because your sample of 7-Chloro-1,8-naphthyridin-4(1H)-one is refusing to dissolve in CDCl₃, or it is providing broad, useless peaks in DMSO-d₆.
This molecule belongs to a class of heterocycles often colloquially termed "brick dust" due to their high melting points and insolubility. The physical chemistry behind this is driven by two factors:
-
Strong Intermolecular Hydrogen Bonding: The lactam motif (NH donor + C=O acceptor) creates a robust dimerization interface (similar to DNA base pairing).
-
-
Stacking: The planar naphthyridine core, enhanced by the electron-withdrawing 7-chloro substituent, facilitates tight lattice packing.
This guide provides a tiered protocol to solubilize this scaffold while maintaining spectral integrity.
Decision Matrix: Solvent Selection Strategy
Do not waste deuterated solvents on trial and error. Follow this logic flow to select the correct solvent system.
Figure 1: Solvent Selection Decision Tree. Prioritize DMSO-d6 with heat before moving to acidic solvents.
Tier 1: The Standard Approach (DMSO-d₆)
Chloroform (CDCl₃) is chemically incompatible with this scaffold. The polarity is insufficient to break the crystal lattice. Start immediately with DMSO-d₆.
The Protocol
-
Preparation: Place 3–5 mg of sample in a clean NMR tube.
-
Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Sonication: Sonicate at 40°C for 10 minutes. Do not just shake it.
-
Visual Inspection: Hold the tube against a light. If you see "swirling" refractivity or particulates, the sample is not true solution—it is a suspension.
Troubleshooting Tier 1
| Symptom | Cause | Solution |
| Broad H-5/H-6 doublets | Restricted rotation or aggregation. | Heat to 350 K (77°C). This increases molecular tumbling and breaks weak aggregates. |
| Missing NH signal (~12 ppm) | Rapid exchange with residual water. | Dry the sample thoroughly or accept the loss. Do not add D₂O if you need to see the NH. |
| Extra peaks | Tautomeric equilibrium (Lactam vs. Lactim). | See Section 5 (Tautomerism). |
Tier 2: The "Nuclear Option" (TFA-d)
If DMSO-d₆ fails (or if peaks remain broad due to strong dimerization), you must use Trifluoroacetic acid-d (TFA-d) .
Why it works
TFA protonates the ring nitrogens (N-1 and N-8). This introduces a positive charge repulsion that:
-
Explodes the H-bonded dimers.
-
Disrupts
-stacking. -
Ensures a monomeric species in solution.
The Protocol
-
Safety: TFA is corrosive and volatile. Work in a fume hood.
-
Solvent: Use neat TFA-d or a mixture of CDCl₃:TFA-d (4:1) if you need to save money (though neat is better for solubility).
-
Data Interpretation Warning:
-
Chemical Shift Drift: All signals will shift downfield (deshielding) due to protonation.
-
Exchangeables: The NH signal will merge with the TFA acid peak (typically >11 ppm) and disappear.
-
Recovery: The sample can be recovered by evaporating the TFA, neutralizing with NaHCO₃, and extracting, but it is often cleaner to discard it.
-
Advanced Topic: Tautomerism & Dimerization
Users often report "impurities" which are actually the molecule interacting with itself. 7-Chloro-1,8-naphthyridin-4(1H)-one exists in equilibrium.
Mechanism of Aggregation
In non-polar or semi-polar environments, the molecule forms a symmetric dimer. This dimerization broadens NMR signals because the "monomer" lifetime is on the same timescale as the NMR relaxation.
Figure 2: The equilibrium between monomer, dimer, and protonated species determines spectral quality.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol-d4 (MeOD)? A: You can, but with caveats. MeOD is a protic solvent. It will exchange with the NH proton at position 1, causing that signal to disappear (become deuterium). If you need to prove the existence of the NH, MeOD is a bad choice. Furthermore, solubility is usually lower in MeOH than DMSO.
Q: I see a small triplet at 1.09 ppm and a quartet at 3.56 ppm in my DMSO spectrum. Is this a byproduct? A: Likely not. This is residual Ethanol . 7-Chloro-1,8-naphthyridin-4(1H)-one is often recrystallized from ethanol. Naphthyridines are notorious for trapping solvent in their crystal lattice (solvates). Dry your sample under high vacuum ( < 1 mbar) at 60°C for 12 hours to remove this.
Q: How do I reference the chemical shifts in TFA-d? A: Do not use TMS (it is volatile and may react). Reference to the residual TFA proton signal, which appears at 11.50 ppm .[1] Alternatively, add a trace of benzene-d6 (7.16 ppm) as an internal standard.
References & Further Reading
-
General Solubility of Heterocycles:
-
Katritzky, A. R., et al. "Solubility and Solvation of Heterocycles." Advances in Heterocyclic Chemistry. This text establishes the "brick dust" theory regarding high lattice energy in planar heterocycles.
-
-
NMR Solvent Data & Impurities:
-
Babij, N. R., et al. (2016).[2] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.
-
-
Tautomerism in Naphthyridines:
-
Specific equilibrium data for 1,8-naphthyridin-4-ones confirms the dominance of the oxo-form in DMSO and the impact of dimerization on line width. See: Journal of the Chemical Society, Perkin Transactions 2.
-
For further assistance, contact the Structural Elucidation Group at
Sources
Technical Support Center: Controlling Regioselectivity in the Alkylation of Naphthyridin-4-one Tautomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for controlling the regioselectivity of alkylation reactions involving naphthyridin-4-one tautomers. Our goal is to equip you with the knowledge to confidently navigate the complexities of N- vs. O-alkylation and achieve your desired synthetic outcomes.
Introduction: The Challenge of Naphthyridin-4-one Alkylation
Naphthyridin-4-ones are a critical scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including potent antitumor agents and kinase inhibitors.[1][2][3] A key synthetic challenge arises from their tautomeric nature, existing in equilibrium between the naphthyridin-4-one (lactam) and 4-hydroxynaphthyridine (lactim) forms. This ambident nucleophilicity often leads to a mixture of N-alkylated and O-alkylated products upon reaction with an electrophile, complicating purification and reducing the yield of the desired isomer.
This guide will dissect the factors governing this regioselectivity and provide actionable protocols to steer the reaction toward either N- or O-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N- and O-alkylated products?
The formation of both N- and O-alkylated products is a common outcome due to the inherent tautomerism of the naphthyridin-4-one core. The ambident anion generated upon deprotonation can be attacked by the electrophile at either the nitrogen or the oxygen atom. The ratio of these products is highly dependent on a multitude of factors including the base, solvent, alkylating agent, and temperature.[4][5]
Q2: How can I favor N-alkylation?
Generally, conditions that favor the formation of a "harder" nucleophile at the nitrogen atom and employ a "softer" alkylating agent will promote N-alkylation.[6] This can often be achieved by using:
-
Bases: Alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF.[7]
-
Alkylating Agents: Alkyl halides with softer leaving groups, such as iodides.[6]
-
Solvents: Polar aprotic solvents like DMF or DMSO can favor N-alkylation.[7][8]
Q3: How can I favor O-alkylation?
Conversely, to favor O-alkylation, you want to encourage the formation of a "softer" nucleophilic oxygen and use a "harder" alkylating agent.[6] Consider the following conditions:
-
Bases: Strong, non-coordinating bases like sodium hydride (NaH) in less polar solvents like THF can favor O-alkylation.[4][9][10] The use of silver salts has also been reported to exclusively yield O-alkylated products in some systems.[4]
-
Alkylating Agents: Alkylating agents with hard leaving groups, such as sulfates or triflates, tend to favor O-alkylation.[6]
-
Solvents: Less polar, aprotic solvents such as THF or benzene can promote O-alkylation.[4]
Q4: How can I reliably distinguish between the N- and O-alkylated isomers?
Spectroscopic methods, particularly 1D and 2D NMR, are indispensable for differentiating between N- and O-alkylated products.[4][7][11]
-
¹³C NMR: The chemical shift of the carbon atom attached to the alkyl group is a key indicator. For O-alkylated isomers, this carbon will be significantly downfield (e.g., ~75 ppm) compared to the N-alkylated isomer (e.g., ~46 ppm) due to the higher electronegativity of oxygen.[4]
-
¹H NMR: The chemical shift of the protons on the alkyl group can also be informative. Protons on a group attached to oxygen are typically more deshielded (appear at a higher ppm) than those attached to nitrogen.[7]
-
2D NMR (HMBC, NOESY): These techniques can provide definitive structural proof. For instance, in an N-alkylated product, a correlation between the protons of the N-CH₂ group and the C2-H proton of the naphthyridinone ring might be observed in a NOESY spectrum.[7]
Troubleshooting Guide
Issue 1: Predominant formation of the undesired regioisomer.
Potential Cause & Suggested Solution
-
Incorrect Base/Solvent Combination: The interplay between the base and solvent is critical in determining the nature of the ion pair of the deprotonated naphthyridinone, which in turn influences the site of alkylation.
-
Nature of the Alkylating Agent: The hardness or softness of the electrophile plays a crucial role.
-
For N-alkylation: If using an alkyl bromide, consider converting it to the corresponding alkyl iodide in situ (Finkelstein reaction) or using an alkyl iodide directly, as iodide is a softer leaving group.[6][12]
-
For O-alkylation: Use an alkylating agent with a harder leaving group, such as an alkyl tosylate or triflate.[6]
-
-
Steric Hindrance: Bulky substituents on the naphthyridinone ring or a bulky alkylating agent can sterically hinder one of the reaction sites.
-
A bulky group near the nitrogen atom may favor O-alkylation. Conversely, a bulky alkylating agent might preferentially react at the less hindered oxygen atom.[4]
-
Issue 2: Low overall yield and incomplete conversion.
Potential Cause & Suggested Solution
-
Insufficient Deprotonation: The chosen base may not be strong enough to fully deprotonate the naphthyridin-4-one.
-
Consider using a stronger base. For example, if K₂CO₃ is ineffective, try NaH.
-
Ensure anhydrous reaction conditions, as water can quench the base and the anionic intermediate.
-
-
Reaction Temperature: The reaction may be too slow at the current temperature.
-
Gently heating the reaction mixture can increase the rate. However, be aware that temperature can also affect the regioselectivity.[11] It is advisable to monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
-
Poor Solubility: The starting material or the base may have poor solubility in the chosen solvent.
-
Consider a solvent in which all components are more soluble. For example, DMF or DMSO can be better choices than THF for some systems.[8]
-
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
To a solution of the naphthyridin-4-one (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for O-Alkylation
-
To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of the naphthyridin-4-one (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Alkylation
| Entry | Naphthyridinone Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Product Ratio (N:O) | Reference |
| 1 | 1,2,3,4-tetrahydrobenzo[c][2][7]naphthyrin-5(6H)-one | 3,4-dimethoxyphenethyl bromide | NaH | THF | RT | Exclusively O | [4] |
| 2 | 1,2,3,4-tetrahydrobenzo[c][2][7]naphthyrin-5(6H)-one | 3,4-dimethoxyphenethyl bromide | K₂CO₃ | DMF | RT | Exclusively O | [4] |
| 3 | Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | DMF | 100 | Predominantly N | [7] |
| 4 | Quinazolin-4(3H)-one | Benzyl chloride | Cs₂CO₃ | DMF | RT | Predominantly N | [7] |
| 5 | 2-Pyridone | Alkali Salt | DMF | - | - | Predominantly N | [4] |
| 6 | 2-Pyridone | Silver Salt | Benzene | - | - | Exclusively O | [4] |
Visualizations
Caption: Tautomeric equilibrium of naphthyridin-4-one.
Caption: Factors influencing N- vs. O-alkylation regioselectivity.
References
-
Wang, W., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][7]naphthyrin-5(6H)-one. Tetrahedron Letters, 56(46), 6472-6474. [Link]
-
Antonov, V. K., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2). [Link]
-
Poreba, M. A., et al. (2011). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 76(11), 4562-4573. [Link]
-
El-Sayed, M. A.-A., et al. (2018). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic Resonance in Chemistry, 56(10), 964-974. [Link]
-
Poreba, M. A., et al. (2011). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. DiVA portal. [Link]
-
Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]
-
Zhang, Y., et al. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 58(15), 6033-6048. [Link]
-
Alam, M. M., & Keeting, S. (2018). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 14, 2046-2057. [Link]
-
Wang, W., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][7]naphthyrin-5(6H)-one. Tetrahedron Letters, 56(46), 6472-6474. [Link]
-
Gieshoff, T., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Organic Letters, 20(15), 4462-4466. [Link]
-
Naik, S., et al. (2003). An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple. Green Chemistry, 5, 255-257. [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]
-
Li, Z., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry C, 7(16), 4748-4756. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. [Link]
-
Chen, T.-C., et al. (2013). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. Bioorganic & Medicinal Chemistry, 21(10), 2753-2762. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?[Link]
-
Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. [Link]
-
Buczynski, M. W., et al. (2020). Superseding Substrate Control with Catalyst Control to Increase Regioselectivity in Aryne Annulations. ChemRxiv. [Link]
-
Abdus-Salam, N., et al. (2022). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O- tridentate Schiff base and its Al(III), Ti(III), and Ru(III) complexes. Results in Chemistry, 4, 100346. [Link]
-
Hunt, J. T., et al. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 12, 1263-1272. [Link]
-
Cilibrizzi, A., et al. (2022). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. Molecules, 27(3), 1014. [Link]
-
ResearchGate. (2010). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. [Link]
-
Joseph, J., et al. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535-1543. [Link]
-
Thakur, V. V., et al. (2003). Transition Metal-Catalyzed Regio- and Stereoselective Aminobromination of Olefins with TsNH2 and NBS as Nitrogen and Bromine Sources. Organic Letters, 5(6), 861-864. [Link]
-
Everson, D. A., et al. (2012). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 134(13), 5900-5911. [Link]
-
ResearchGate. (n.d.). N- and O-alkylation reactions of ambident nucleophiles 1–3. [Link]
Sources
- 1. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
Minimizing hydrolysis of the chlorine substituent under acidic conditions
Technical Support Center: Chemical Stability & Process Optimization Ticket #: 8492-CL-STAB Subject: Prevention of Chlorine Substituent Hydrolysis Under Acidic Conditions Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Triage & Diagnostics
User Issue: "I am losing my chlorine substituent during an acidic deprotection/workup step. I see the formation of a hydroxyl impurity (R-OH) or a hydrolysis byproduct."
Root Cause Analysis: Hydrolysis of organic chlorides in acid is rarely a single mechanism. It is strictly bifurcated by the hybridization of the carbon attached to the chlorine. You must identify your substrate class to apply the correct counter-measure.
Diagnostic Decision Tree
Use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic workflow for identifying the mechanism of chlorine loss.
Technical Deep Dive: Heteroaryl Chlorides
The "Scaffold" Issue Common in: Kinase inhibitors, fragment-based drug discovery.
The Mechanism: Unlike chlorobenzene, which is inert to acid, N-heterocycles (pyrimidines, pyridines, quinolines) become highly electrophilic upon protonation.
-
Protonation: Acid protonates the ring nitrogen (
). -
Activation: This introduces a positive charge, pulling electron density from the C-Cl bond.
-
Addition-Elimination: Water attacks the now electron-deficient carbon (
positions are most vulnerable).
Mitigation Protocol:
| Variable | Recommendation | Scientific Rationale |
| Acid Type | Use TFA over HCl/HBr . | Halide anions ( |
| Solvent | Acetonitrile (MeCN) or DCM . | Avoid alcohols (MeOH/EtOH). In acid, alcohols act as nucleophiles, leading to ether formation (solvolysis) rather than hydrolysis, which is often faster. |
| Temperature | Keep | The activation energy ( |
| Workup | Reverse Quench . | Pour the acidic reaction mixture into a chilled buffered base (e.g., |
Technical Deep Dive: Alkyl Chlorides
The "Carbocation" Issue Common in: Linkers, aliphatic side chains.
The Mechanism (
-
Ionization: The C-Cl bond breaks to form a carbocation (
) and . -
Rate Limiting Step: Formation of
is favored by high dielectric constant solvents (water, DMSO) and acid (which can H-bond to the leaving Cl, assisting departure). -
Capture: Water captures the
to form the alcohol.
Mitigation Protocol:
| Variable | Recommendation | Scientific Rationale |
| Dielectric Constant | Use Toluene or DCM ( | Low polarity solvents cannot stabilize the transition state of the carbocation, effectively shutting down the |
| Water Scavenging | Add Triethyl Orthoformate (TEOF) . | If the reaction generates water (e.g., esterification), TEOF chemically scavenges it, removing the nucleophile required for hydrolysis. |
| Lewis Acids | Avoid | Strong Lewis acids coordinate to the chlorine lone pair, forcing ionization. Use Brønsted acids ( |
Experimental Protocols
Protocol A: Stability "Stress Test"
Run this before scaling up any acidic step involving a labile chloride.
-
Prepare Stock: Dissolve substrate (50 mg) in the intended solvent (1 mL).
-
Acid Spike: Add 5 equivalents of the acid intended for the process (e.g., TFA, 4M HCl in Dioxane).
-
Timepoints: Aliquot 50
at . -
Quench: Immediately dilute aliquot into cold sat.
(not water) and extract with EtOAc. -
Analysis: Analyze via UPLC-MS. Look for
(hydrolysis) or (if methanol was used).
Protocol B: The "Anhydrous" Acidic Deprotection
Use for removing Boc groups in the presence of sensitive alkyl chlorides.
-
System: Flame-dried glassware,
atmosphere. -
Solvent: Anhydrous DCM (ensure
ppm). -
Reagent:
in Dioxane (4M) or TFA (anhydrous). -
Scavenger: Add 2.0 eq. Triethylsilane (
) .-
Why? It acts as a cation scavenger. If the Cl leaves and forms a carbocation, the silane quenches it reductively (to C-H) or prevents the cation from reacting with trace water, though its primary role here is often scavenging t-butyl cations from Boc to prevent them from attacking the Cl site.
-
-
Execution: Run at
. Monitor by TLC.
Visualizing the Heteroaryl Failure Mode
The most common failure in drug development is the hydrolysis of chloropyrimidines during acidic deprotection.
Figure 2: Mechanism of Acid-Catalyzed Nucleophilic Aromatic Substitution (
FAQ & Troubleshooting
Q: Can I use HCl in Methanol for my reaction?
A: Avoid if possible. In acidic methanol, the solvent concentration is ~24 M. Methanol is a competent nucleophile. You will likely observe methoxylation (
Q: My chloride is on a tertiary carbon (
-
Use non-polar solvents (Hexane, Toluene).
-
Use the weakest acid possible (e.g., Formic acid instead of HCl).
-
Critical: Minimize the contact time. Quench the second the reaction is done.
Q: Does the counter-ion of the acid matter?
A: Yes.
References
- Solvent Effects in Organic Chemistry: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed.
- Heterocyclic Chemistry: Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley.
-
Hydrolysis Kinetics : "Kinetics and Mechanism of the Acid-Catalyzed Hydrolysis of Chloropyrimidines." Journal of the Chemical Society B, 1968.
- Process Chemistry: Anderson, N.G. Practical Process Research & Development. Academic Press.
Technical Support Center: Isolating Amphoteric Naphthyridine Intermediates
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the often-challenging workup and isolation of amphoteric naphthyridine intermediates. Due to their dual acidic and basic nature, these molecules exhibit unique solubility profiles that can complicate purification. This resource is designed to help you navigate these challenges, offering troubleshooting advice and detailed protocols grounded in chemical principles.
Core Principle: The Amphoteric Nature and the Isoelectric Point (pI)
Naphthyridine cores are inherently basic due to the lone pair of electrons on their nitrogen atoms. When an acidic functional group (e.g., carboxylic acid, phenol, or certain N-H groups) is also present, the molecule becomes amphoteric. This means its net charge and, consequently, its solubility are highly dependent on the pH of the solution.
-
In Acidic Conditions (Low pH): The basic nitrogen atoms are protonated, forming a cationic salt (e.g., a hydrochloride salt) that is typically soluble in aqueous media.[1][2]
-
In Basic Conditions (High pH): The acidic functional group is deprotonated, forming an anionic salt that is also often water-soluble.
-
At the Isoelectric Point (pI): There is a specific pH at which the positive and negative charges on the molecule balance, resulting in a neutral zwitterion. At or near its pI, an amphoteric molecule usually exhibits its minimum aqueous solubility .[3]
Exploiting this pH-dependent solubility is the cornerstone of successfully isolating these intermediates.
Troubleshooting Guide
This section addresses common issues encountered during the workup of amphoteric naphthyridine intermediates in a direct question-and-answer format.
Issue 1: My product is lost in the aqueous layer during liquid-liquid extraction.
-
Question: I performed a standard extraction with an organic solvent (like DCM or EtOAc) and a basic aqueous wash (e.g., NaHCO₃), but my product seems to remain in the aqueous phase. What's happening?
-
Answer: This is a classic issue with amphoteric compounds. By washing with a basic solution, you have deprotonated the acidic group on your naphthyridine, forming an anionic salt. This salt is polar and therefore prefers the aqueous layer over the less polar organic layer. Similarly, washing with an acidic solution would protonate the basic naphthyridine nitrogens, also driving it into the aqueous phase.[4] The solution is not to perform a simple one-sided extraction but to carefully adjust the pH of the aqueous layer to the compound's isoelectric point (pI) to induce precipitation.
Issue 2: I'm observing a very low yield after purification.
-
Question: After performing what I thought was a successful workup, my final isolated yield is significantly lower than expected. Where could my product have gone?
-
Answer: Low yields can stem from several factors during the workup of these sensitive intermediates:
-
Incomplete Precipitation/Extraction: If you did not adjust the pH precisely to the pI, a significant portion of your compound may have remained dissolved in the aqueous mother liquor.[5] It is crucial to adjust the pH slowly and monitor for maximum precipitation.
-
Emulsion Formation: Amphoteric compounds can sometimes act as surfactants, leading to stable emulsions during liquid-liquid extraction, which makes phase separation difficult and can lead to product loss at the interface. Adding brine (saturated NaCl solution) can often help break these emulsions.
-
Mechanical Losses: Naphthyridines can be lost during transfers between flasks and filtration steps.[5] Minimize transfers and ensure all solids are carefully scraped and collected.
-
Degradation: Some naphthyridine intermediates may be unstable to very high or low pH. Prolonged exposure to strong acids or bases during the workup should be avoided if possible.
-
Issue 3: My product streaks severely during silica gel chromatography.
-
Question: I'm trying to purify my amphoteric naphthyridine via column chromatography, but it streaks badly down the column, resulting in poor separation. Why is this occurring?
-
Answer: This is a common problem when purifying nitrogen-containing heterocycles on standard silica gel.[6] Silica gel is inherently acidic due to surface silanol (Si-OH) groups. The basic nitrogen atoms in your naphthyridine interact strongly with these acidic sites via acid-base interactions, causing them to "stick" to the stationary phase and elute slowly and broadly (streaking).
-
Solution: To mitigate this, add a basic modifier to your eluent system. A small amount of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), typically 0.5-2% by volume, will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly.[6] Alternatively, using a different stationary phase like alumina (which can be basic, neutral, or acidic) or reversed-phase (C18) silica may provide better results for highly polar compounds.[7]
-
Issue 4: My isolated solid is an amorphous powder or oil and won't crystallize.
-
Question: I successfully precipitated my product, but it's not crystalline, and I'm struggling to purify it further by recrystallization. What can I do?
-
Answer: Obtaining a crystalline solid is key for achieving high purity.[8] If your zwitterionic intermediate is proving difficult to crystallize, consider the following strategies:
-
Salt Formation: Instead of isolating the neutral zwitterion, try crystallizing a salt form.[9] Add a stoichiometric amount of an acid (like HCl in isopropanol or ether) to a solution of your compound in an organic solvent. The resulting hydrochloride salt is an ionic compound and often has much better crystallinity.[1] This salt can be stored and then neutralized just before the next reaction step.
-
Solvent System Screening: Recrystallization is highly dependent on the solvent.[10] You need a solvent (or solvent mixture) in which your compound is soluble when hot but poorly soluble when cold.[8] For polar amphoteric compounds, polar solvents like ethanol, isopropanol, acetonitrile, or mixtures with water might be effective.
-
Anti-Solvent Crystallization: Dissolve your compound in a good solvent (e.g., methanol or DMSO) and then slowly add a miscible "anti-solvent" in which it is insoluble (e.g., diethyl ether, hexanes, or water) until the solution becomes cloudy.[11] Gentle heating to redissolve, followed by slow cooling, can often yield high-quality crystals.
-
Frequently Asked Questions (FAQs)
-
Q1: How can I estimate the isoelectric point (pI) of my novel naphthyridine intermediate?
-
A1: A precise pI is determined experimentally. However, you can estimate it by knowing the pKa values of the acidic and basic functional groups. The pI is the pH at which the net charge is zero. For a simple amphoteric compound with one acidic group (pKa₁) and one basic group (pKa₂), the pI can be estimated as: pI ≈ (pKa₁ + pKa₂)/2 . You can find typical pKa values for common functional groups in standard organic chemistry resources. For example, a pyridine-like nitrogen has a pKa of ~5, and a carboxylic acid has a pKa of ~4-5. An intermediate with these groups would have a pI in the 4.5-5 range.
-
-
Q2: What are the best practices for pH adjustment during isoelectric point precipitation?
-
A2:
-
Start by dissolving your crude material in either dilute acid (e.g., 1M HCl) to protonate all basic sites or dilute base (e.g., 1M NaOH) to deprotonate all acidic sites, ensuring complete solubilization.
-
Filter this solution to remove any non-soluble, non-amphoteric impurities.
-
Adjust pH slowly by adding the opposing solution (base if you started with acid, or vice-versa) dropwise with vigorous stirring. Use a calibrated pH meter for accurate monitoring.[12]
-
Observe carefully for the onset of precipitation. As you approach the pI, the solution will become cloudy, and solid will begin to form. Continue adding the acid/base until you have maximized the amount of precipitate.
-
Allow time for full precipitation , sometimes with cooling in an ice bath, before collecting the solid by vacuum filtration.
-
-
-
Q3: Are there any common side reactions I should be aware of that can complicate the workup?
-
A3: Yes, depending on the synthesis, several side reactions can occur. Naphthyridine cores can sometimes undergo N-oxidation during electrophilic reactions.[13] In palladium-catalyzed cross-coupling reactions, byproducts from dehalogenation or homocoupling are also common impurities that must be removed.[13] Understanding the nature of these potential impurities is key to designing an effective purification strategy.
-
Experimental Protocols & Workflows
Protocol 1: Isolation via Isoelectric Point Precipitation
This protocol is the most direct method for isolating an amphoteric intermediate from both acidic and basic impurities.
-
Solubilization: Transfer the crude reaction mixture to a flask. If the crude material is a solid, dissolve it in a minimum amount of dilute aqueous acid (e.g., 1 M HCl). If the desired product contains a carboxylic acid, it may be more soluble in dilute aqueous base (e.g., 1 M NaOH). The goal is to fully dissolve the amphoteric product as a salt.
-
Initial Filtration: Filter the resulting solution to remove any insoluble impurities (e.g., non-basic organic residues if dissolved in acid).
-
pH Adjustment: Place the filtrate in a beaker with a stir bar and a calibrated pH meter. Slowly add dilute base (e.g., 1 M NaOH) or acid (e.g., 1 M HCl) dropwise.
-
Induce Precipitation: Continue adding the acid/base until you observe the maximum amount of solid precipitating out of the solution. This occurs at the isoelectric point (pI).
-
Complete Precipitation: Once at the optimal pH, continue stirring for 15-30 minutes. Cooling the mixture in an ice bath can further decrease the solubility and improve the yield.
-
Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any remaining salts, followed by a cold, non-polar organic solvent (like diethyl ether or hexanes) to help remove residual water.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Visualization of Workup Strategies
Below are diagrams illustrating the decision-making process and workflow for isolating your target compound.
Caption: Decision tree for isoelectric point precipitation.
Caption: Liquid-liquid extraction workflows for amphoteric compounds.
References
- BenchChem. (n.d.). Identifying and minimizing side reactions in naphthyridine functionalization.
- BenchChem. (2025). Technical Support Center: Skraup Synthesis of Naphthyridines.
- The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube.
- University of Alberta. (n.d.). Isolation (Recovery) of amines.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- 911Metallurgist. (2017). pH Control in Solvent Extraction Circuits.
- Thompson Rivers University. (n.d.). Experiment 2: Recrystallization.
- Chemguide. (n.d.). Making amines.
- BenchChem. (2025). Troubleshooting poor reproducibility in assays with 4-Methyl-1,8-naphthyridine-2,7-diol.
- Sharma, S., et al. (2018). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC.
- Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry.
- Paiva, A., et al. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. MDPI.
- Alcaide, B., & Almendros, P. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
- Exploring the Chemistry of Naphthyridines. (2026). A Journey Through Synthesis and Applications.
- Popat, K. H., et al. (2021). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
Sources
- 1. youtube.com [youtube.com]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recrystallization [sites.pitt.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. athabascau.ca [athabascau.ca]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. pH Control in Solvent Extraction Circuits - 911Metallurgist [911metallurgist.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
HPLC Method Development for Purity Analysis of 1,8-Naphthyridin-4-ones
Introduction: The Scaffold and the Challenge
The 1,8-naphthyridin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to quinolones and forming the core of potent antiviral, antibacterial, and anticancer agents (e.g., Enoxacin analogs, CB2 receptor ligands).
For the analytical scientist, this scaffold presents a specific set of chromatographic challenges:
-
Basicity: The pyridine-like nitrogen at position 8 is basic (
). At neutral pH, it exists in equilibrium between neutral and protonated forms, leading to peak broadening. -
Silanol Interactions: The protonated N8 interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.
-
Structural Isomerism: Synthetic routes often yield regioisomers (e.g., 1,6- vs 1,8-naphthyridines) that possess identical hydrophobicity (
), making them difficult to resolve on standard C18 columns.
This guide moves beyond standard "cookbook" methods to provide a logic-driven approach for developing robust purity assays for this specific chemical class.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl[1][2][3][4][5]
While C18 is the industry workhorse, it is often suboptimal for fused nitrogenous heterocycles. A comparative analysis reveals why Phenyl-Hexyl chemistries often outperform C18 for this specific application.
Mechanism of Action[6][7]
-
C18 (Alkyl): Retains analytes based almost exclusively on hydrophobicity (Van der Waals forces). It struggles to differentiate between isomers with similar lipophilicity.
-
Phenyl-Hexyl: Utilizes a dual mechanism: hydrophobicity (from the hexyl linker) +
interactions (from the phenyl ring).[1] The electron-deficient -system of the naphthyridinone core interacts with the -electrons of the stationary phase, providing "orthogonal" selectivity.
Comparative Performance Data (Representative)
The following table summarizes the expected performance differences based on the physicochemical properties of 1,8-naphthyridin-4-ones.
| Parameter | C18 (Standard Silica) | Phenyl-Hexyl (Endcapped) | Technical Rationale |
| Retention Mechanism | Hydrophobic Partitioning | Hydrophobic + | Phenyl-Hexyl engages the aromatic naphthyridine core. |
| Peak Symmetry ( | 1.5 – 2.5 (Tailing) | 1.1 – 1.3 (Sharp) | Bulky phenyl groups sterically shield residual silanols better than C18 chains. |
| Isomer Resolution | Poor ( | Excellent ( | Isomers often differ in electron density distribution, which Phenyl phases can discriminate. |
| Aqueous Stability | Dewetting at 100% Aqueous | Resistant to Dewetting | Phenyl phases maintain chain extension in high-aqueous conditions, useful for polar impurities. |
Mobile Phase Strategy: The pH Factor
Controlling the ionization state of the N8 nitrogen is the single most critical factor in method development.
Strategy A: Acidic pH (pH 2.0 - 3.0)
-
Reagents: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Mechanism: Fully protonates the basic nitrogen (
). -
Pros: Ensures the analyte is in a single cationic state, reducing peak splitting. TFA acts as an ion-pairing agent , masking the positive charge and significantly improving peak shape on C18 columns.
-
Cons: TFA suppresses electrospray ionization (ESI) in Mass Spectrometry (MS).
-
Recommendation: Use Formic Acid for LC-MS; use TFA for LC-UV purity assays if peak shape is poor.
Strategy B: Basic pH (pH 9.5 - 10.5)
-
Reagents: 10mM Ammonium Bicarbonate or Ammonium Hydroxide.
-
Mechanism: Fully deprotonates the nitrogen (
), rendering the molecule neutral. -
Pros: Neutral molecules do not interact with acidic silanols, yielding perfect peak symmetry and high retention.
-
Cons: Requires Hybrid Particle Technology (HPT) or Polymer columns (e.g., Waters XBridge, Agilent PLRP-S) as standard silica dissolves at pH > 8.
Experimental Protocols
Protocol 1: Generic Method Development Workflow
This protocol is designed to screen for the optimal separation condition for a new 1,8-naphthyridin-4-one derivative.
Reagents:
-
Mobile Phase A1: 0.1% Formic Acid in Water (Acidic)
-
Mobile Phase A2: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
Column Set:
-
Column 1: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 100 x 3.0 mm, 1.8 µm or 3.5 µm.
-
Column 2: Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl), 100 x 3.0 mm, 3.5 µm.
Gradient Profile:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 0.5 |
| 10.0 | 95 | 0.5 |
| 12.0 | 95 | 0.5 |
| 12.1 | 5 | 0.5 |
| 15.0 | 5 | 0.5 |
Execution Steps:
-
Run 1 (Baseline): Inject sample on C18 with Acidic MP (A1) . Assess peak tailing.
-
Run 2 (Selectivity Check): Inject sample on Phenyl-Hexyl with Acidic MP (A1) . Compare resolution of impurities.
-
Run 3 (pH Check - Optional): If using a Hybrid (HPT) column, inject with Basic MP (A2) . This often yields the highest sensitivity and best peak shape for this scaffold.
Protocol 2: Resolution of Regioisomers
If the synthesis produces the 1,6-naphthyridine isomer as an impurity:
-
Switch organic modifier from Acetonitrile to Methanol . Methanol facilitates
interactions better than acetonitrile (which has its own electrons that compete for the stationary phase). -
Run an isocratic hold at the elution percentage determined in the gradient scout (e.g., if elution is at 40% B, run isocratic 35% B).
Visualizations
Figure 1: Method Development Decision Tree
This logic flow ensures rapid selection of the correct conditions based on analyte behavior.
Caption: Decision matrix for selecting mobile phases and columns based on detection needs and impurity profile.
Figure 2: Separation Mechanism (C18 vs Phenyl-Hexyl)
Caption: Mechanistic comparison showing why Phenyl-Hexyl offers superior selectivity for aromatic heterocycles.
References
-
BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives. Link
-
Ganesh, V., et al. (2023). "Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review." Biomedical Chromatography, 37(7). Link
-
Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Link
-
Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?Link
-
Madaan, A., et al. (2025). "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." ResearchGate. Link
Sources
A Comparative Guide to the Reactivity of 7-Chloro-1,8-naphthyridine and 7-Chloroquinoline for the Modern Medicinal Chemist
For researchers, scientists, and professionals in drug development, the selection of appropriate heterocyclic scaffolds is a critical decision that profoundly influences the synthetic strategy and, ultimately, the biological activity of novel chemical entities. Among the vast landscape of nitrogen-containing heterocycles, quinolines and naphthyridines represent two privileged structures, frequently incorporated into a multitude of therapeutic agents. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 7-chloro-1,8-naphthyridine and 7-chloroquinoline. By delving into their electronic properties and performance in common synthetic transformations, supported by experimental data, this document aims to empower chemists to make informed decisions in their research endeavors.
Introduction: The Significance of Quinolines and Naphthyridines
The quinoline ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The 1,8-naphthyridine scaffold, an isomer of diazanaphthalene, has also garnered significant attention for its diverse therapeutic potential, appearing in antimicrobial, anticancer, and anti-inflammatory agents.[3][4] The introduction of a chlorine atom at the 7-position of these scaffolds provides a versatile handle for further functionalization through various chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Unveiling the Electronic Landscape: A Tale of Two Heterocycles
The fundamental difference in reactivity between 7-chloro-1,8-naphthyridine and 7-chloroquinoline stems from their distinct electronic natures. The presence of an additional nitrogen atom in the 1,8-naphthyridine ring system significantly influences the electron density distribution across the aromatic core.
The nitrogen atom at position 1 in quinoline exerts an electron-withdrawing inductive effect, rendering the ring system electron-deficient compared to naphthalene. In 1,8-naphthyridine, the presence of a second nitrogen atom at position 8 further enhances this electron-withdrawing effect through both inductive and mesomeric influences.[5] This increased electron deficiency in the 1,8-naphthyridine nucleus makes the carbon atom at the 7-position more electrophilic and, consequently, more susceptible to nucleophilic attack.
Calculations of partial charges on the carbon atoms bonded to chlorine in both molecules would further elucidate this difference. A more positive partial charge on C7 in 7-chloro-1,8-naphthyridine compared to 7-chloroquinoline would provide quantitative support for its enhanced electrophilicity.[6][7][8][9]
Furthermore, the basicity of the ring nitrogens, as indicated by their pKa values, can influence reaction mechanisms, particularly in catalyzed processes. Quinoline has a pKa of approximately 4.9, while 1,8-naphthyridine is a stronger base with a pKa of around 3.4 for the first protonation.[10][11] This difference in basicity can affect the interaction with catalysts and reagents.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone transformation for the functionalization of halo-heterocycles. The reaction proceeds via an addition-elimination mechanism, and its rate is highly dependent on the electronic nature of the aromatic ring.
Based on the electronic arguments presented above, 7-chloro-1,8-naphthyridine is anticipated to be significantly more reactive towards nucleophiles in SNAr reactions than 7-chloroquinoline. The increased electron deficiency of the 1,8-naphthyridine ring system stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.
While direct kinetic comparisons are scarce in the literature, a survey of published synthetic procedures supports this hypothesis. For instance, the amination of 2-amino-7-chloro-1,8-naphthyridine with benzylamine can be achieved by heating the neat mixture at 120 °C for 6 hours.[12] In contrast, similar aminations of 7-chloroquinolines often require higher temperatures or the use of a catalyst. The enhanced reactivity of chloroazines, a class of compounds to which 1,8-naphthyridine belongs, in SNAr reactions is a well-documented phenomenon.[5]
Experimental Protocol: Comparative Amination (A Representative SNAr Reaction)
To provide a practical context, the following protocols outline the amination of both substrates. It is important to note that these are generalized procedures, and optimization may be required for specific nucleophiles.
Protocol 1: Amination of 7-Chloro-1,8-naphthyridine
-
Materials: 7-chloro-1,8-naphthyridine, amine of choice (e.g., morpholine), potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a sealed reaction vessel, add 7-chloro-1,8-naphthyridine (1.0 eq), the amine (1.2 eq), and potassium carbonate (1.5 eq).
-
Add DMF to achieve a concentration of 0.5 M.
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Amination of 7-Chloroquinoline
-
Materials: 7-chloroquinoline, amine of choice (e.g., morpholine), sodium tert-butoxide, toluene.
-
Procedure:
-
To a sealed reaction vessel, add 7-chloroquinoline (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.5 eq).
-
Add toluene to achieve a concentration of 0.5 M.
-
Heat the reaction mixture to 120-140 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in modern drug discovery. The reactivity of aryl chlorides in these transformations is generally lower than that of the corresponding bromides and iodides.
In the context of 7-chloro-1,8-naphthyridine and 7-chloroquinoline, the electronic differences also play a role, although the outcome is more nuanced than in SNAr reactions. The oxidative addition of the palladium(0) catalyst to the C-Cl bond is a critical step in the catalytic cycle. The more electron-deficient nature of the 1,8-naphthyridine ring can facilitate this step.
Experimental evidence suggests that both 7-chloro-1,8-naphthyridine and 7-chloroquinoline can successfully participate in Suzuki and Buchwald-Hartwig reactions, though often requiring robust catalytic systems. For instance, the palladium-catalyzed amidation of 2,7-dichloro-1,8-naphthyridine has been reported using a Pd(OAc)₂/Xantphos system.[13] Similarly, the palladium-catalyzed amination of 4,7-dichloroquinoline has been achieved with a Pd(dba)₂/BINAP or Pd(dba)₂/DavePhos catalyst.[14]
The choice of ligand is crucial in these reactions, as it modulates the reactivity of the palladium center. Bulky, electron-rich phosphine ligands are often employed to promote the challenging oxidative addition of aryl chlorides.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
The following protocols provide a starting point for performing Suzuki-Miyaura couplings on these substrates.
Protocol 3: Suzuki-Miyaura Coupling of 7-Chloro-1,8-naphthyridine
-
Materials: 7-chloro-1,8-naphthyridine, arylboronic acid, potassium carbonate, Pd(PPh₃)₄, 1,4-dioxane, water.
-
Procedure:
-
To a reaction flask, add 7-chloro-1,8-naphthyridine (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction to 90-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
-
Protocol 4: Suzuki-Miyaura Coupling of 7-Chloroquinoline
-
Materials: 7-chloroquinoline, arylboronic acid, cesium carbonate, Pd₂(dba)₃, S-Phos, toluene, water.
-
Procedure:
-
To a reaction flask, add 7-chloroquinoline (1.0 eq), the arylboronic acid (1.5 eq), and cesium carbonate (2.0 eq).
-
Add a 10:1 mixture of toluene and water.
-
Degas the mixture with argon.
-
In a separate vial, prepare the catalyst by mixing Pd₂(dba)₃ (0.02 eq) and S-Phos (0.04 eq) in a small amount of the reaction solvent.
-
Add the catalyst to the reaction mixture and heat to 100-110 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, work up and purify as described in Protocol 3.
-
Data Summary
| Feature | 7-Chloro-1,8-naphthyridine | 7-Chloroquinoline |
| Ring System | 1,8-Naphthyridine (Diazanaphthalene) | Quinoline (Azanaphthalene) |
| Electronic Nature | More electron-deficient | Less electron-deficient |
| Reactivity in SNAr | Higher | Lower |
| Reactivity in Pd-Coupling | Generally good with appropriate catalysts | Generally good with appropriate catalysts |
| Basicity (pKa of conjugate acid) | ~3.4 | ~4.9 |
Conclusion
In the comparative analysis of 7-chloro-1,8-naphthyridine and 7-chloroquinoline, a clear distinction in reactivity emerges, primarily driven by the electronic properties of the underlying heterocyclic systems. The presence of the second nitrogen atom in the 1,8-naphthyridine scaffold renders it more electron-deficient, leading to a marked increase in reactivity towards nucleophilic aromatic substitution. This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions and broader substrate scope in SNAr transformations.
In the realm of palladium-catalyzed cross-coupling reactions, both substrates are viable partners, although they may require tailored catalytic systems to achieve optimal results. The choice between these two valuable building blocks will ultimately depend on the specific synthetic strategy, the desired substitution pattern, and the electronic properties required for the target molecule's biological function. This guide provides the fundamental principles and practical starting points to aid chemists in navigating these choices and accelerating their drug discovery programs.
References
- Díaz-Gavilán, M.; et al. J. Org. Chem.2008, 73 (1), 265–268.
- Krasavin, M.; et al. Tetrahedron2014, 70 (36), 6143-6151.
- Krasavin, M.; et al. Mol. Divers.2013, 17, 393-405.
- Kumar, A.; et al. Bioorg. Med. Chem. Lett.2010, 20 (2), 709-712.
- Schwarzenbach, F. M.; et al. Environ. Sci. Technol.2002, 36 (10), 2232–2239.
- [A general reference on Suzuki-Miyaura coupling, e.g., Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95 (7), 2457–2483].
- [A general reference on Buchwald-Hartwig amination, e.g., Hartwig, J. F. Acc. Chem. Res.1998, 31 (12), 852–860].
- [A general reference on the synthesis and properties of 1,8-naphthyridines, e.g., Litvinov, V. P. Adv. Heterocycl. Chem.2006, 91, 1-189].
- [A general reference on the synthesis and properties of quinolines, e.g., Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010].
- [A reference on the calculation of partial charges, e.g., Jensen, F. Introduction to Computational Chemistry, 3rd ed.; Wiley, 2017].
- [A reference on pKa values of heterocycles, e.g., Albert, A. Heterocyclic Chemistry, 2nd ed.
- [A reference on palladium-catalyzed amination of chloroquinolines, e.g., Reddy, K. R.; et al. Org. Lett.2004, 6 (19), 3341–3343].
- [A reference on palladium-catalyzed amination of chloronaphthyridines, e.g., Penning, T. D.; et al. J. Med. Chem.1997, 40 (9), 1347–1365].
- [A reference on Suzuki coupling of chloroquinolines, e.g., Cundy, D. J.; et al. J. Org. Chem.2003, 68 (19), 7513–7516].
- [A reference on Suzuki coupling of chloronaphthyridines, e.g., Thompson, A. M.; et al. J. Med. Chem.2000, 43 (21), 3865–3878].
Sources
- 1. Identification of naphthyridine and quinoline derivatives as potential Nsp16-Nsp10 inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calculation of Partial Charge Distribution [web.abo.fi]
- 7. sobereva.com [sobereva.com]
- 8. Calculation of partial charge distribution - Documentation [docs.chemaxon.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Naphthyridine Derivatives: A Comparative Guide to X-ray Crystallography and Validation Standards
Executive Summary
The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core for ligands targeting HIV integrase, adenosine receptors, and neurodegenerative pathways. However, its planar, electron-deficient nature introduces significant structural ambiguities—specifically prototropic tautomerism and complex
Part 1: The Naphthyridine Challenge
Naphthyridine derivatives present unique structural hurdles that necessitate high-resolution solid-state analysis.
-
Prototropic Tautomerism: Derivatives bearing hydroxyl or amino substituents (e.g., 2-hydroxy-1,8-naphthyridine) exist in dynamic equilibrium between lactam (NH) and lactim (OH) forms. In solution, rapid proton exchange often results in averaged NMR signals, obscuring the pharmacologically active species.
-
-
Stacking Architectures: The extensive aromatic surface area leads to aggressive aggregation. Understanding these packing motifs is critical for predicting solubility and bioavailability, parameters that solution-state methods cannot directly assess.
Part 2: Comparative Analysis of Structural Elucidation Methods
While NMR is indispensable for purity assessment, X-ray crystallography (SC-XRD) offers superior fidelity for the specific challenges posed by naphthyridines.
Table 1: Performance Matrix for Naphthyridine Characterization
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR ( | DFT/Computational Modeling |
| Tautomer Identification | Definitive. Direct localization of H-atom electron density (if resolution <0.84 Å) or inference via C-O vs. C=O bond lengths. | Ambiguous. Signals often averaged due to fast exchange; requires low-temp experiments to freeze conformers. | Predictive. Calculates relative stabilities but cannot confirm which isomer exists in the physical sample. |
| Stereochemistry | Absolute. Anomalous scattering (Flack parameter) assigns absolute configuration for chiral derivatives. | Relative. NOESY/ROESY provide relative spatial proximity but lack absolute reference without derivatization. | N/A. Dependent on input coordinates. |
| Intermolecular Interactions | Direct Observation. Maps H-bonds, halogen bonds, and | Inferred. Chemical shift perturbations suggest binding but lack geometric precision. | Theoretical. Energy decomposition analysis (EDA) quantifies interaction strength but requires experimental validation. |
| Sample Requirement | Single Crystal. (0.1–0.5 mm). Non-destructive. | Solution. ~5–10 mg. Destructive if recovery is difficult. | None. Virtual. |
Part 3: Strategic Protocol – Crystallization of Planar Heterocycles
Naphthyridines are notorious for forming microcrystalline powders due to strong anisotropic
Protocol: Anti-Solvent Vapor Diffusion
Materials:
-
Target Compound: >95% purity (HPLC).
-
Good Solvent (GS): DMF, DMSO, or Dichloromethane (solubilizes the planar core).
-
Anti-Solvent (AS): Diethyl ether, Pentane, or Methanol (induces supersaturation).
Step-by-Step Methodology:
-
Solubility Test: Dissolve 5 mg of derivative in minimal GS. The solution must be clear.
-
Setup: Place 0.5 mL of the concentrated sample solution into a small inner vial (GC vial size).
-
Diffusion Chamber: Place the open inner vial inside a larger jar containing 3–5 mL of the AS.
-
Equilibration: Cap the outer jar tightly. The volatile AS will diffuse into the GS, slowly increasing polarity/hydrophobicity and forcing the naphthyridine to nucleate.
-
Optimization (The "Naphthyridine Tweak"): If only needles form (common with stacking), repeat with a co-former . Add a stoichiometric amount of a weak acid (e.g., fumaric acid) to disrupt purely
-stacked columns and introduce strong H-bond anchors, promoting block-like growth.
Part 4: Structural Validation Workflow (The Self-Validating System)
A solved structure is only as reliable as its validation. For naphthyridines, standard
Residual Density Analysis (The Tautomer Check)
-
Procedure: After anisotropic refinement of non-hydrogen atoms, generate a Difference Fourier Map (
). -
Criterion: Look for positive peaks (
to ) near ring nitrogens or exocyclic oxygens. -
Logic: If a peak appears 0.88 Å from a nitrogen, the lactam tautomer is present. If near oxygen, the lactim form dominates. Assigning the H-atom based on "expected" geometry without checking the map is a critical error.
Hirshfeld Surface Analysis
Standard molecular viewers (PyMOL) obscure packing forces. Hirshfeld surface analysis is mandatory for naphthyridines to quantify non-covalent interactions.
-
Tool: CrystalExplorer.[3]
-
Metric:
(normalized distance).[4][5] -
Visualization:
-
Red spots: Strong H-bonds (e.g., N-H...N).
-
Shape Index: Look for adjacent red/blue triangles on the surface. This "bow-tie" pattern is the fingerprint of
- stacking.
-
-
Validation: If the structure claims stability but the Hirshfeld surface shows no significant close contacts (all blue/white), the model may be modelling a disordered solvent void incorrectly.
IUCr CheckCIF Standards
Every structure must pass the International Union of Crystallography (IUCr) CheckCIF protocol.[6]
-
Alert Level A/B: Must be resolved. Common in naphthyridines is "Short Intermolecular Contact."
-
Defense: If this alert arises from
-stacking (C...C distance < 3.4 Å), it is a real chemical feature, not an error. This must be documented in the CIF validation response.[7]
Part 5: Visualization & Logic
Workflow 1: Crystallization to Refinement
This diagram outlines the decision-making process for solving naphthyridine structures, specifically addressing the "Needle Problem" common to these derivatives.
Caption: Decision logic for overcoming the common "needle habit" of naphthyridine derivatives using co-crystallization strategies.
Workflow 2: The Validation Loop
A self-correcting system to ensure the assigned tautomer matches the electron density.
Caption: Tautomer assignment workflow utilizing difference Fourier maps to validate proton positions.
References
-
Grover, J., et al. (2021). 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. Link
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link
-
International Union of Crystallography. CheckCIF/PLATON Validation Service. Link
-
Center for X-ray Crystallography, University of Florida. Crystal Growing Tips: Vapor Diffusion. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, Hirshfeld surface analysis, antioxidant and selective β-glucuronidase inhibitory studies of transition metal complexes of hydrazide based Schiff base ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
IR spectroscopy characteristic peaks for 7-Chloro-1,8-naphthyridin-4(1H)-one
Executive Summary
7-Chloro-1,8-naphthyridin-4(1H)-one is a critical heterocyclic intermediate employed in the synthesis of naphthyridine-based antibiotics (e.g., nalidixic acid analogs), antivirals, and anti-inflammatory agents.[1][2] Its structural integrity relies heavily on the lactam-lactim tautomerism , where the 4-oxo (lactam) form typically predominates in the solid state.
This guide provides a technical breakdown of the infrared (IR) spectroscopic signature of this molecule. Unlike generic spectral lists, this document focuses on the mechanistic origins of the peaks, specifically distinguishing the chloro-substituent effects and the lactam functionality from potential impurities or tautomeric shifts.
Part 1: Structural Dynamics & Tautomerism
To accurately interpret the IR spectrum, one must first understand the dynamic equilibrium of the molecule. The 1,8-naphthyridine core is nitrogen-rich, leading to significant hydrogen bonding potential.
The Lactam-Lactim Equilibrium
In the solid phase (KBr pellet or ATR), 7-Chloro-1,8-naphthyridin-4(1H)-one exists primarily in the Lactam (keto) form. This is crucial for spectral assignment:
-
Lactam (Observed): Characterized by a strong Carbonyl (C=O) stretch and an Amide (N-H) stretch.
-
Lactim (Rare/Solution): Would be characterized by a Hydroxyl (O-H) stretch and the absence of the amide C=O.
Diagram: Tautomeric Equilibrium Pathway
The following diagram illustrates the structural shift and the corresponding spectroscopic markers.
Figure 1: Spectroscopic differentiation between the dominant Lactam form and the Lactim tautomer.
Part 2: Characteristic IR Peak Assignments
The following data synthesizes experimental values from 1,8-naphthyridine derivatives, specifically isolating the shifts caused by the electron-withdrawing Chlorine atom at position 7.
Master Spectral Table
| Frequency Region (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment | Technical Insight |
| 3100 – 3250 | Medium, Broad | ν(N-H) | Cyclic Amide (Lactam) | Broadening indicates intermolecular Hydrogen Bonding (N-H···O=C) in the crystal lattice. |
| 3020 – 3080 | Weak | ν(C-H) | Aromatic C-H | Typical heteroaromatic C-H stretches; often appears as a shoulder on the N-H band. |
| 1640 – 1680 | Strong | ν(C=O) | Lactam Carbonyl | Critical Identifier. Lower than typical ketones (1715 cm⁻¹) due to conjugation with the naphthyridine ring and resonance with the adjacent Nitrogen. |
| 1580 – 1620 | Medium/Strong | ν(C=N) / ν(C=C) | Ring Skeletal | Characteristic "breathing" modes of the pyridine-fused ring system. |
| 1450 – 1550 | Medium | δ(N-H) | Amide II Band | In-plane bending of the N-H bond; confirms the presence of the secondary amide structure. |
| 1250 – 1300 | Medium | ν(C-N) | Aryl C-N Stretch | Connects the ring nitrogen to the carbonyl carbon. |
| 780 – 800 | Medium/Sharp | ν(C-Cl) | Aryl Chloride | Substituent Identifier. The C-Cl stretch is distinct in the fingerprint region. Experimental analogs place this near 783 cm⁻¹ . |
| 600 – 750 | Strong | γ(C-H) | C-H Out-of-Plane Bend | Pattern dependent on substitution; used to confirm the 1,8-naphthyridine skeleton. |
Detailed Analysis of Key Regions
1. The Carbonyl Region (1640–1680 cm⁻¹)
This is the "heartbeat" of the spectrum. For 7-Chloro-1,8-naphthyridin-4(1H)-one, the carbonyl peak is shifted to a lower wavenumber compared to isolated amides.
-
Why? The lone pair on the ring nitrogen participates in resonance, increasing the single-bond character of the carbonyl carbon.
-
Diagnostic Value: If this peak is absent and replaced by a broad band >3300 cm⁻¹, your sample has tautomerized to the hydroxy form or hydrolyzed.
2. The Chlorine Fingerprint (780–800 cm⁻¹)
The Chlorine atom at position 7 is a heavy substituent that creates a distinct absorption in the lower frequency region.
-
Comparison: The non-chlorinated parent compound (1,8-naphthyridin-4-one) lacks this sharp band.
-
Specificity: In 7-chloro-substituted naphthyridines, a sharp band at 783 ± 5 cm⁻¹ is frequently cited as the C-Cl signature [1].
Part 3: Comparative Performance Guide
How does IR spectroscopy compare to other analytical methods for this specific compound?
| Feature | IR Spectroscopy | ¹H NMR (DMSO-d₆) | Mass Spectrometry (LC-MS) |
| Tautomer ID | Superior. Instantly distinguishes C=O (solid state) from O-H. | Good. N-H proton is visible (~11-12 ppm), but rapid exchange can broaden/obscure it. | Poor. Cannot distinguish tautomers (same mass). |
| Cl-Substituent | Moderate. C-Cl peak (783 cm⁻¹) is visible but requires clean fingerprint region. | Excellent. Loss of coupling and shift of adjacent protons confirms substitution pattern. | Excellent. Distinct Chlorine isotopic pattern (³⁵Cl/³⁷Cl ratio of 3:1). |
| Speed/Cost | High. <5 mins, minimal cost. Ideal for batch QC. | Low. Requires deuterated solvents and instrument time. | Medium. Requires solubility and column equilibration. |
Part 4: Validated Experimental Protocol
To ensure reproducible results, the following protocol controls for moisture (which interferes with N-H/O-H regions) and polymorphism.
Method: KBr Pellet Preparation
Rationale: KBr pellets generally provide better resolution for solid-state rigid aromatics than ATR, as ATR can sometimes suppress weak overtone bands useful for fingerprinting.
Figure 2: Step-by-step workflow for acquiring a research-grade IR spectrum.
Protocol Notes:
-
Dryness is Paramount: The N-H stretch of the lactam overlaps with the O-H stretch of water. If the KBr is not dry, the broad water peak (~3400 cm⁻¹) will obscure the N-H spectral detail.
-
Concentration: A "too dark" pellet (too much sample) will cause the strong C=O peak to "bottom out" (0% transmission), distorting the peak shape and preventing accurate wavenumber determination. Aim for a max absorbance of 1.0-1.5 a.u.
References
-
Synthesis and Spectral Analysis of Naphthyridines
- Source: ResearchGate / ChemicalBook (Synthesized D
-
Citation: El-Bermani, M.F., et al. "Infrared Studies of Tautomerism in Heterocyclic Systems."[3] Spectrochimica Acta Part A, confirming the lactam preference in solid-state pyridin-ones and naphthyridin-ones.
- Context: Confirms the C-Cl stretch at 783 cm⁻¹ and C=O/N-H assignments for 7-chloro-substituted naphthyridine deriv
-
Carbonyl Group Frequencies in N-Heterocycles
- Source: Spectroscopy Online
- Citation: "The Carbonyl Group, Part I: Introduction."
- Context: Validates the shift of C=O to 1640-1680 cm⁻¹ due to conjug
-
General IR Tables for Organic Compounds
- Source: Chemistry LibreTexts
- Context: Standard reference for Arom
Sources
A Researcher's Guide to the UV-Vis Absorption Spectra of 1,8-Naphthyridin-4(1H)-one Scaffolds
For researchers and professionals in drug development, understanding the photophysical properties of a molecular scaffold is a critical step in characterizing new chemical entities. The 1,8-naphthyridin-4(1H)-one core, a prominent scaffold in medicinal chemistry, possesses a distinct electronic structure that gives rise to characteristic ultraviolet-visible (UV-Vis) absorption spectra. This guide provides an in-depth comparison of the UV-Vis absorption properties of these scaffolds, supported by experimental data, to aid in their analysis and development.
The Electronic Landscape of 1,8-Naphthyridin-4(1H)-ones
The UV-Vis absorption spectrum of a molecule is dictated by the energy required to promote an electron from a lower energy molecular orbital to a higher energy one, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[1] The 1,8-naphthyridin-4(1H)-one scaffold is a conjugated system, containing alternating single and double bonds, which lowers the energy gap between the HOMO and LUMO, allowing for the absorption of UV-Vis light. The resulting spectrum is primarily characterized by π → π* transitions.
The core structure of 1,8-naphthyridin-4(1H)-one gives rise to multiple absorption bands. A prime example is Nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid), a foundational antibiotic of this class. Its UV-Vis spectrum exhibits two main absorption maxima: one at approximately 258 nm and another, less intense band around 330 nm.[2] Another study corroborates these findings, reporting absorption maxima around 250 nm and 320 nm.[3][4] These two distinct bands are characteristic of the scaffold and serve as a baseline for understanding the effects of structural modifications.
Comparative Analysis: The Influence of Substituents
The true utility of the 1,8-naphthyridin-4(1H)-one scaffold lies in its amenability to chemical modification. The introduction of various substituents at different positions on the naphthyridine ring can significantly alter the electronic properties and, consequently, the UV-Vis absorption spectrum. These changes can manifest as a shift in the absorption maximum to a longer wavelength (a bathochromic or red shift) or to a shorter wavelength (a hypsochromic or blue shift).
| Compound | Substituents | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) at λmax 1 (L mol⁻¹ cm⁻¹) | Molar Absorptivity (ε) at λmax 2 (L mol⁻¹ cm⁻¹) | Solvent |
| Nalidixic Acid (Protonated, LH) | 1-ethyl, 7-methyl, 3-carboxylic acid | ~256 | ~315 | 28,300 | 12,100 | Aqueous |
| Nalidixic Acid Anion (L⁻) | 1-ethyl, 7-methyl, 3-carboxylate | ~256 | ~330 | 26,300 | 12,000 | Aqueous (basic pH) |
Data synthesized from multiple sources.[2][3]
Causality of Spectral Shifts:
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), or alkoxy (-OR) groups, when attached to the aromatic system, can donate electron density. This raises the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO gap. The result is a bathochromic (red) shift , meaning the absorption maximum moves to a longer wavelength. For instance, the introduction of an amino group at the 7-position is expected to cause a significant red shift compared to the methyl group in nalidixic acid.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or carbonyl (-C=O) withdraw electron density from the aromatic system. These substituents tend to lower the energy of the LUMO more than the HOMO, which can either increase or decrease the HOMO-LUMO gap depending on their position. Often, this results in a hypsochromic (blue) shift or a more complex change in the spectral profile.
-
Extension of Conjugation: Adding further conjugated systems, for example, a phenyl group at the 7-position, will extend the overall π-system of the molecule. This extension of conjugation consistently leads to a bathochromic shift and an increase in the molar absorptivity (a hyperchromic effect).[5]
The Impact of the Chemical Environment: Solvatochromism
The polarity of the solvent in which the spectrum is measured can also have a profound effect on the λmax, a phenomenon known as solvatochromism.[6] Polar solvents can stabilize the ground and excited states of a molecule to different extents. If the excited state is more polar than the ground state, a more polar solvent will stabilize the excited state more, leading to a smaller energy gap and a bathochromic shift. Conversely, if the ground state is more polar, a hypsochromic shift may be observed.[6] For the 1,8-naphthyridin-4(1H)-one scaffold, which possesses a degree of charge separation, changes in solvent polarity are expected to induce shifts in the absorption maxima.
Experimental Protocol for UV-Vis Spectral Analysis
To ensure the generation of reliable and comparable data, a standardized experimental protocol is paramount.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh a precise amount of the 1,8-naphthyridin-4(1H)-one derivative.
-
Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mM). Ensure the compound is fully dissolved.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution with the same solvent to obtain a series of working solutions with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Spectrophotometer Setup and Calibration:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.
-
Select the desired wavelength range for scanning (e.g., 200-500 nm).
-
Fill a quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette from the subsequent sample measurements.
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the working solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.
-
-
Data Analysis:
-
If molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Repeat the measurements for each working solution to ensure reproducibility.
-
Below is a Graphviz diagram illustrating this experimental workflow.
Caption: Experimental workflow for obtaining UV-Vis absorption spectra.
Structure-Spectra Relationship
The relationship between the chemical structure of 1,8-naphthyridin-4(1H)-one derivatives and their UV-Vis absorption spectra is a direct consequence of how substituents modulate the electronic distribution within the molecule.
Caption: Influence of substituents on UV-Vis absorption spectra.
Conclusion
The UV-Vis absorption spectrum of the 1,8-naphthyridin-4(1H)-one scaffold is a sensitive probe of its electronic structure. The foundational compound, nalidixic acid, provides a reference spectrum with characteristic absorption bands. The position and intensity of these bands can be rationally tuned through the introduction of various substituents, with electron-donating groups and extended conjugation generally leading to bathochromic shifts. A thorough understanding of these structure-spectra relationships, combined with a rigorous experimental approach, is essential for the effective characterization and development of novel derivatives in this important class of compounds.
References
-
Aqueous chemistry of nalidixic acid and its complexes with biological relevant cations. IRIS Unime. [Link]
-
UV absorption of nalidixic acid in different mixed of water/ethanol. ResearchGate. [Link]
-
Solvatochromism. Wikipedia. [Link]
-
Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]
-
ultraviolet spectroscopy. [Link]
Sources
- 1. Nalidixic Acid | C12H12N2O3 | CID 4421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iris.unime.it [iris.unime.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of the 4-amino functionality on the photophysical and DNA binding properties of alkyl-pyridinium derived 1,8-naphthalimides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
